2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXFJUKMDJWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564542 | |
| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124215-44-7 | |
| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopropylboronic Acid Pinacol Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromopropylboronic acid pinacol ester, also known as 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a bifunctional organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a stable pinacol boronic ester and a reactive alkyl bromide, making it a versatile building block for introducing a propylboronic ester moiety or for participating in sequential cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and workflow visualizations are provided to support its practical application in a research and development setting.
Core Physicochemical Properties
3-Bromopropylboronic acid pinacol ester is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 124215-44-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₈BBrO₂ | [1][2][3] |
| Molecular Weight | 248.95 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.177 g/mL at 25 °C | [1] |
| Boiling Point | 74-80 °C at 1.1 mmHg; 61-64 °C at 0.35 mmHg | [1] |
| Refractive Index | n20/D 1.4559 | |
| Solubility | Not miscible or difficult to mix with water | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 3-Bromopropylboronic acid pinacol ester. While full spectra are lot-specific, typical data from Nuclear Magnetic Resonance (NMR) spectroscopy are outlined below. The carbon attached to the boron atom is often difficult to detect in ¹³C NMR due to quadrupolar relaxation.[5]
| Technique | Description |
| ¹H NMR | Proton NMR provides characteristic signals for the propyl chain protons and the twelve equivalent protons of the pinacol group's methyls. |
| ¹³C NMR | Carbon NMR shows signals for the three distinct carbons of the propyl chain and the carbons of the pinacol protecting group. |
| ¹¹B NMR | Boron-11 NMR spectroscopy gives a characteristic broad singlet, with a chemical shift (δ) around 34 ppm, typical for a tetracoordinate boronic ester.[5] |
Synthesis and Experimental Protocols
Boronic acid pinacol esters are generally stable and can be synthesized through several reliable methods.[6] Common routes include the esterification of the corresponding boronic acid with pinacol or the reaction of a Grignard reagent with pinacolborane (HBpin).[7][8]
General Synthesis Workflow
The synthesis of alkylboronic acid pinacol esters can be efficiently achieved by reacting a suitable Grignard reagent with pinacolborane. This method avoids the isolation of the often less stable free boronic acid.
Caption: Synthesis via the Grignard Reagent Method.
Experimental Protocol: Synthesis from a Grignard Reagent
This protocol is a generalized procedure based on established methods for synthesizing pinacol boronate esters.[8][9]
-
Grignard Formation: In an oven-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings. Prepare a solution of 1,3-dibromopropane in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. Cool the resulting Grignard reagent solution to 0 °C.
-
Borylation: In a separate oven-dried flask, dissolve pinacolborane (HBpin) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent solution dropwise to the pinacolborane solution under vigorous stirring.
-
Reaction & Quench: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.
-
Final Product: Purify the resulting crude oil via vacuum distillation to yield 3-Bromopropylboronic acid pinacol ester as a clear liquid.
Key Applications in Organic Synthesis
3-Bromopropylboronic acid pinacol ester is a valuable intermediate, primarily used in the pharmaceutical industry for the synthesis of complex molecules.[1] Its bifunctional nature allows for its use in multi-step synthetic sequences.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of boronic esters is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][10] The pinacol ester group provides stability compared to the free boronic acid, while still allowing for efficient transmetalation onto the palladium catalyst.[11] The alkyl bromide moiety can then be used in a subsequent nucleophilic substitution or another cross-coupling reaction.
Suzuki-Miyaura Reaction Workflow
The diagram below illustrates the catalytic cycle for the coupling of 3-bromopropylboronic acid pinacol ester with an aryl halide.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 3-bromopropylboronic acid pinacol ester.[12][13]
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 3-bromopropylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Handling and Storage
Proper handling and storage are essential to maintain the quality and reactivity of the reagent.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It is recommended to store away from oxidizing agents.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. All handling should be performed in a chemical fume hood.
Conclusion
3-Bromopropylboronic acid pinacol ester is a highly versatile and valuable building block in modern organic synthesis. Its dual functionality as a stable boronic ester for Suzuki-Miyaura cross-coupling and a reactive alkyl halide for subsequent transformations makes it a strategic component in the synthesis of pharmaceuticals and other complex organic molecules. The established protocols for its synthesis and application, combined with its favorable stability, ensure its continued importance for researchers and drug development professionals.
References
- 1. 3-Bromopropylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-Bromopropylboronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Molecular Weight and Structure of C9H18BBrO2 Isomers
This technical guide provides an in-depth analysis of compounds with the molecular formula C9H18BBrO2, targeting researchers, scientists, and professionals in drug development. The formula C9H18BBrO2 can represent multiple isomers, each with a unique structure but identical molecular weight. This document focuses on a prevalent structural class for this formula: bromoalkyl pinacol boronate esters. These compounds are significant in organic synthesis, particularly as building blocks in cross-coupling reactions.
Molecular Weight and Isomeric Structures
All isomers of C9H18BBrO2 share the same molecular formula and, consequently, the same monoisotopic and average molecular weights. The primary structural variation lies in the arrangement of the nine carbon atoms and the position of the bromine atom relative to the pinacol boronate ester group.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C9H18BBrO2 |
| Monoisotopic Mass | 248.0583 g/mol |
| Average Mass | 248.953 g/mol [1] |
This table summarizes the key molecular weight data for any compound with the formula C9H18BBrO2.
Common Isomeric Structures
Two representative isomers are 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(1-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Both feature the robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) ring, which enhances stability and utility in synthesis.
-
This compound: In this isomer, a three-carbon propyl chain separates the bromine atom from the boron atom of the pinacol ester.
-
2-(1-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Here, the bromine atom is attached to the first carbon of a four-carbon butyl chain that is bonded to the boron atom.
Experimental Protocols
The synthesis and characterization of C9H18BBrO2 isomers, such as bromoalkyl pinacol boronate esters, involve established organoboron chemistry techniques.
Synthesis Protocol: Synthesis of an Alkyl Pinacol Boronate Ester via Grignard Reaction
This protocol outlines a general method for synthesizing pinacol boronate esters by reacting a Grignard reagent with pinacolborane.
Materials:
-
Appropriate bromoalkane (e.g., 1,3-dibromopropane)
-
Magnesium turnings
-
Pinacolborane (HBpin)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)[2]
Procedure:
-
All glassware must be oven-dried at 120°C for at least one hour and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.[2]
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under a nitrogen atmosphere.
-
A solution of the bromoalkane in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, it is cooled to 0°C.
-
One equivalent of pinacolborane (HBpin) dissolved in anhydrous THF is added dropwise to the Grignard reagent.[3]
-
The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) to allow for the formation of the pinacol boronate ester.[3]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel.
Characterization Protocol: Spectroscopic and Chromatographic Analysis
Pinacol boronate esters are sensitive to hydrolysis, which can complicate their analysis.[4][5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the structure of the alkyl chain. A characteristic sharp singlet for the twelve protons of the two methyl groups on the pinacol ring is expected around δ 1.2-1.4 ppm.[6]
-
¹³C NMR: This technique helps to confirm the carbon framework of the molecule.
-
¹¹B NMR: Boron-11 NMR is crucial for confirming the presence and electronic environment of the boron atom. A single resonance is expected, with a chemical shift characteristic of a boronate ester.
2. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure.
3. High-Performance Liquid Chromatography (HPLC):
-
The analysis of pinacol boronate esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[5][7]
-
To minimize degradation, methods using non-aqueous and aprotic diluents, and sometimes highly basic mobile phases with an ion-pairing reagent, have been developed.[4] The use of columns with low residual silanol activity is also recommended to reduce on-column hydrolysis.[7]
Logical and Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a C9H18BBrO2 isomer.
A general workflow for the synthesis and subsequent characterization of a C9H18BBrO2 isomer.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. The document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its applications in drug discovery, particularly as a building block for complex molecules and its potential role in targeted protein degradation.
Compound Identification and Properties
The formal IUPAC name for the compound is This compound . It is also commonly known by its synonym, 3-bromopropylboronic acid pinacol ester.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromopropylboronic acid pinacol ester |
| CAS Number | 124215-44-7 |
| Molecular Formula | C₉H₁₈BBrO₂ |
| Molecular Weight | 248.96 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.177 g/mL |
| Boiling Point | 61-64 °C at 0.4 mmHg |
| Refractive Index | n20/D 1.4559 |
| InChI Key | CHQXFJUKMDJWHO-UHFFFAOYSA-N |
| SMILES | CC1(C)OB(CCCBr)OC1(C)C |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Experimental Protocol: Synthesis
The synthesis of this compound is most commonly achieved via the hydroboration of allyl bromide (3-bromo-1-propene) with pinacolborane (HBpin). This reaction can be catalyzed by transition metals or simple borane adducts, with the latter offering a metal-free alternative. The following protocol is a representative procedure based on borane-catalyzed hydroboration.
2.1. Materials and Reagents
-
Allyl bromide (3-bromo-1-propene)
-
Pinacolborane (HBpin)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
2.2. Reaction Setup and Procedure
-
Preparation: All glassware should be oven-dried at 180 °C and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Reaction Mixture: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add allyl bromide (1.0 mmol, 1.0 equiv.) and anhydrous THF.
-
Addition of Reagents: Under an inert atmosphere, add pinacolborane (1.1 mmol, 1.1 equiv.) to the flask via syringe.
-
Catalyst Addition: Add the borane-THF complex solution (10 mol%, 0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. For alkenes, the reaction may require several hours (e.g., 18 hours) to reach completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by filtering it through a short plug of silica gel with dichloromethane (CH₂Cl₂) to remove the catalyst and any polar byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless to pale yellow liquid.
Caption: Synthesis of the target compound via borane-catalyzed hydroboration.
Applications in Drug Discovery and Development
Boronic acids and their esters are of immense interest in medicinal chemistry due to their unique chemical properties and biological activities.[1][2] this compound serves as a bifunctional building block, enabling the synthesis of complex molecules with potential therapeutic applications.
3.1. Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds, which are common motifs in drug molecules. The 3-bromopropyl group can be further functionalized before or after the coupling reaction, providing a versatile handle for introducing additional molecular complexity.
3.2. Role in Targeted Protein Degradation: PROTACs
A promising application for this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound is an ideal starting material for the linker and target-binding ligand synthesis. The boronic ester can be used in a Suzuki coupling to attach a protein-targeting moiety. The bromo-propyl chain then serves as a flexible linker or a point of attachment for the E3 ligase ligand. This dual functionality streamlines the synthesis of PROTAC libraries for screening and optimization.
Caption: Conceptual workflow for PROTAC synthesis and its mechanism of action.
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. Its bifunctional nature allows for sequential, controlled modifications, making it an excellent building block for complex molecular architectures. Its stability and reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, combined with its potential for incorporation into novel therapeutic modalities such as PROTACs, underscore its importance for researchers and scientists in the pharmaceutical field. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its utility in advancing medicinal chemistry.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Synthesis of Alkylboronic Acid Pinacol Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylboronic acid pinacol esters are indispensable reagents in modern organic synthesis, renowned for their stability, ease of handling, and remarkable versatility. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. The increasing demand for structurally diverse small molecules in drug discovery has propelled the development of robust and efficient methods for the synthesis of these valuable building blocks. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing alkylboronic acid pinacol esters, with a focus on transition-metal-catalyzed borylation of alkyl halides, hydroboration of alkenes, and the use of organometallic reagents. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Core Synthetic Methodologies
The synthesis of alkylboronic acid pinacol esters can be broadly categorized into three main approaches:
-
Transition-Metal-Catalyzed Borylation of Alkyl Halides: This method involves the cross-coupling of an alkyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst. Catalysts based on copper, iron, and cobalt have proven to be particularly effective.[1][2][3] This approach is valued for its functional group tolerance and the ability to utilize readily available alkyl halides as starting materials.[1][2][3]
-
Hydroboration of Alkenes: The addition of a boron-hydride bond across a carbon-carbon double bond, followed by reaction with pinacol, is a classic and reliable method for the synthesis of alkylboronic esters.[4][5] This reaction can be achieved with various borane reagents, with pinacolborane (HBpin) being a common choice. The regioselectivity of the hydroboration step is a key consideration, with iridium-catalyzed systems often providing high selectivity for the terminal boronate ester.[5][6]
-
Reaction of Organometallic Reagents with Borates: The reaction of Grignard or organolithium reagents with trialkyl borates or pinacolborane offers a direct route to alkylboronic esters.[7][8] This method is particularly useful for the synthesis of primary, secondary, and even tertiary alkylboronates. Careful control of reaction conditions, such as temperature, is crucial to prevent multiple additions of the organometallic reagent to the boron center.
Data Presentation: Comparative Analysis of Synthetic Methods
The following tables summarize quantitative data for the synthesis of alkylboronic acid pinacol esters using various catalytic systems and methodologies, allowing for a direct comparison of their efficacy and substrate scope.
Table 1: Iron-Catalyzed Borylation of Alkyl Chlorides
| Entry | Alkyl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-chlorooctane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 85 |
| 2 | 1-chloro-4-phenylbutane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 82 |
| 3 | 1-chloro-3-cyclohexylpropane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 78 |
| 4 | 2-chlorooctane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 65 |
| 5 | tert-butyl chloroacetate | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 72 |
Data sourced from literature reports on iron-catalyzed borylation.[1]
Table 2: Copper-Catalyzed Borylation of Alkyl Halides
| Entry | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 88 |
| 2 | 1-iodooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 92 |
| 3 | 2-bromooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 24 | 75 |
| 4 | 1-bromo-4-fluorobenzene | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 85 |
| 5 | 1-bromo-3,5-dimethyladamantane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 24 | 65 |
Data compiled from studies on copper-catalyzed borylation reactions.
Table 3: Iridium-Catalyzed Hydroboration of Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |
| 1 | 1-octene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 95 | >99:1 |
| 2 | styrene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 92 | >99:1 |
| 3 | 4-phenyl-1-butene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 94 | >99:1 |
| 4 | allylbenzene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 90 | >99:1 |
| 5 | vinylcyclohexane | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 96 | >99:1 |
Data from publications on iridium-catalyzed hydroboration of alkenes.[5][6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of alkylboronic acid pinacol esters.
Protocol 1: Iron-Catalyzed Borylation of an Alkyl Chloride
Reaction: Synthesis of 1-octylboronic acid pinacol ester from 1-chlorooctane.
Materials:
-
1-chlorooctane
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iron(II) acetate (Fe(OAc)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Fe(OAc)₂ (10 mol%), TMEDA (10 mol%), and t-BuONa (2.5 equiv).
-
Add anhydrous THF (to achieve a 0.2 M concentration with respect to the alkyl chloride).
-
Add 1-chlorooctane (1.0 equiv) to the mixture.
-
Finally, add B₂pin₂ (1.2 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 10 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-octylboronic acid pinacol ester.
Protocol 2: Iridium-Catalyzed Hydroboration of an Alkene
Reaction: Synthesis of 1-octylboronic acid pinacol ester from 1-octene.
Materials:
-
1-octene
-
Pinacolborane (HBpin)
-
[Ir(cod)Cl]₂
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (1.5 mol%) and dppe (3 mol%).
-
Add anhydrous THF (to achieve a 0.5 M concentration with respect to the alkene).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 1-octene (1.0 equiv) to the catalyst solution.
-
Add pinacolborane (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 1-octylboronic acid pinacol ester.
Protocol 3: Synthesis via a Grignard Reagent
Reaction: Synthesis of cyclohexylboronic acid pinacol ester from bromocyclohexane.
Materials:
-
Bromocyclohexane
-
Magnesium turnings
-
Iodine (a single crystal)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
To an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere, add magnesium turnings (1.2 equiv) and a small crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature.
-
Add a small portion of a solution of bromocyclohexane (1.0 equiv) in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.1 equiv) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Transesterification:
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and remove the solvent under reduced pressure.
-
To the crude boronic acid, add pinacol (1.1 equiv) and toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the toluene under reduced pressure.
-
-
Purification:
-
Purify the residue by distillation under reduced pressure or by flash column chromatography on silica gel to obtain the cyclohexylboronic acid pinacol ester.
-
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships for the synthesis of alkylboronic acid pinacol esters.
Caption: General workflow for transition-metal-catalyzed borylation.
Caption: Step-wise process of hydroboration for pinacol ester synthesis.
Caption: Workflow for synthesis via Grignard reagents.
Caption: Proposed radical mechanism for iron-catalyzed borylation.[1]
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkylboronic esters from copper-catalyzed borylation of primary and secondary alkyl halides and pseudohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Commercial Availability and Synthetic Applications of 3-Bromopropylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopropylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures. Its bifunctional nature, possessing both a reactive boronic ester for cross-coupling reactions and a versatile alkyl bromide handle for subsequent functionalization, makes it a highly sought-after reagent. This technical guide provides an in-depth overview of the commercial availability of 3-bromopropylboronic acid pinacol ester, detailed experimental protocols for its application, and its utility in cutting-edge drug discovery workflows, such as the development of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
3-Bromopropylboronic acid pinacol ester (CAS No. 124215-44-7) is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting its cost. Below is a summary of prominent suppliers and their current offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific Chemicals (Fisher Scientific) | 3-Bromopropylboronic acid pinacol ester, 98% | 124215-44-7 | 98% | 1 g | $60.00[1] |
| Apollo Scientific | 3-Bromopropylboronic acid, pinacol ester | 124215-44-7 | Not Specified | 1g, 5g, 25g | £34.00, £124.00, £412.00[2] |
| Santa Cruz Biotechnology | 3-Bromopropylboronic acid pinacol ester | 124215-44-7 | Not Specified | Inquire | Inquire |
| Sigma-Aldrich | 3-Bromopropylboronic acid pinacol ester | 124215-44-7 | Not Specified | Discontinued | N/A |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Sigma-Aldrich lists the product as discontinued, but it is still available from other sources.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈BBrO₂ |
| Molecular Weight | 248.95 g/mol |
| Appearance | Liquid |
| Boiling Point | 74-80 °C at 1.1 mmHg |
| Density | 1.177 g/mL at 25 °C |
| Refractive Index | n20/D 1.4559 |
Key Synthetic Applications: Suzuki-Miyaura Cross-Coupling
The most prominent application of 3-bromopropylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, a cornerstone of modern synthetic chemistry.
General Reaction Scheme
The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of an Aryl-Alkyl Coupled Product
This protocol is a representative example of a Suzuki-Miyaura coupling reaction using an aryl bromide and 3-bromopropylboronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
3-Bromopropylboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 3-bromopropylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyl coupled product.
Application in Drug Discovery: PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3] PROTACs consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] 3-Bromopropylboronic acid pinacol ester is an ideal building block for synthesizing the linker component of PROTACs.
PROTAC Development Workflow
The linker in a PROTAC is crucial for establishing the appropriate spatial orientation between the POI and the E3 ligase to facilitate ubiquitination and subsequent degradation. The alkyl bromide functionality of 3-bromopropylboronic acid pinacol ester allows for facile attachment to a POI ligand, while the boronic ester can be used in a subsequent coupling reaction to attach the E3 ligase ligand.
Conclusion
3-Bromopropylboronic acid pinacol ester is a commercially accessible and versatile reagent with significant applications in synthetic and medicinal chemistry. Its utility in the robust Suzuki-Miyaura cross-coupling reaction and its emerging role in the synthesis of novel therapeutic modalities like PROTACs underscore its importance for researchers and drug development professionals. The detailed protocols and workflows provided in this guide aim to facilitate its effective implementation in the laboratory.
References
- 1. 3-Bromopropylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 124215-44-7 Cas No. | 3-Bromopropylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Boronic Acid Pinacol Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for boronic acid pinacol esters. Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their widespread use is largely due to their enhanced stability compared to the corresponding free boronic acids.[1][2] However, understanding their degradation pathways and the factors influencing their stability is critical for ensuring reproducibility, maximizing reaction yields, and maintaining the integrity of these valuable compounds during storage and handling.
Core Concepts of Stability
Boronic acid pinacol esters offer a significant stability advantage over free boronic acids primarily due to the steric protection afforded by the pinacol group to the Lewis acidic boron center.[1][3] This protection renders them more resistant to degradation via hydrolysis and oxidation.[3] Despite this, they are not indefinitely stable and are susceptible to several degradation pathways, most notably hydrolysis, but also oxidation and thermal decomposition under certain conditions.
Hydrolytic Stability
Hydrolysis is the most common degradation pathway for boronic acid pinacol esters, involving the reversible cleavage of the boronic ester back to the free boronic acid and pinacol.[4][5] This process is significantly influenced by several factors:
-
pH: The rate of hydrolysis is strongly pH-dependent.[6][7] It is considerably accelerated at physiological pH (around 7.4) and under both acidic and basic conditions.[2][6][7][8]
-
Substituent Effects: The electronic nature of the substituents on the organic moiety attached to the boron atom plays a crucial role. Electron-donating groups can decrease the rate of hydrolysis, while electron-withdrawing groups can increase it.[7]
-
Solvent: The presence of water or other protic solvents can facilitate hydrolysis.[4][5] For analytical purposes, using aprotic and non-aqueous diluents is recommended to prevent degradation of the sample before and during analysis.[9][10]
Oxidative Stability
While more resistant to oxidation than their free boronic acid counterparts, pinacol esters can still undergo oxidation of the carbon-boron bond.[3][11] This can be promoted by strong oxidizing agents or under certain catalytic conditions.[11][12] For instance, reagents like hydrogen peroxide can lead to the conversion of the boronic ester to the corresponding alcohol or phenol.[13]
Thermal Stability
Boronic acid pinacol esters are generally considered to possess good thermal stability.[3] However, prolonged exposure to high temperatures can lead to degradation. Specific thermal stability will be dependent on the individual compound's structure.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality and reactivity of boronic acid pinacol esters. The following are general best practices derived from safety data sheets and technical literature:
-
Temperature: Store in a cool, dry place.[14][15][16] Refrigeration is often recommended.[17][18][19]
-
Atmosphere: Due to their moisture sensitivity, it is advisable to store them under an inert atmosphere, such as nitrogen or argon.[15][19]
-
Container: Keep containers tightly sealed to prevent exposure to moisture and air.[14][15][17]
-
Handling: Handle in a well-ventilated area, preferably a fume hood.[20] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[16][20] Use non-sparking tools and take measures to prevent electrostatic discharge.[14][16]
Quantitative Stability Data
The following tables summarize the key factors affecting the stability of boronic acid pinacol esters.
| Factor | Influence on Stability | Key Considerations | References |
| pH | Highly influential | Hydrolysis is accelerated at physiological pH and under acidic or basic conditions. | [2][6][7][8] |
| Moisture/Water | Detrimental | Promotes hydrolysis, leading to the formation of the free boronic acid. | [1][5][15] |
| Oxygen/Air | Can be detrimental | Can lead to oxidation of the C-B bond, especially in the presence of catalysts. | [1][3][15] |
| Light | Potentially detrimental | Some boronic esters are light-sensitive. | [19] |
| Temperature | Generally stable | Store in a cool environment; refrigeration is often recommended. | [3][17][18] |
Degradation Pathways and Workflows
The following diagrams illustrate the primary degradation pathway for boronic acid pinacol esters and a general workflow for assessing their hydrolytic stability.
Caption: Primary Hydrolytic Degradation Pathway.
Caption: Experimental Workflow for ¹H NMR Stability Study.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of a boronic acid pinacol ester.[8]
Materials:
-
Boronic acid pinacol ester
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)
-
Deuterated water (D₂O) or a D₂O-based buffer of desired pD
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic acid pinacol ester in the chosen deuterated aprotic solvent.
-
Transfer a known volume of the stock solution into an NMR tube.
-
Add a specific volume of D₂O or the D₂O-based buffer to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum (this will serve as the t=0 time point).
-
Continue to acquire spectra at regular intervals over the desired time course.
-
Monitor the key signals: the characteristic signal for the pinacol methyl protons in the ester and the signal for the methyl protons of the free pinacol formed upon hydrolysis.
-
Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.
Protocol 2: Analysis of Stability by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC can be used to assess the purity of boronic acid pinacol esters and monitor their degradation. However, care must be taken to minimize on-column hydrolysis.[9][10][21][22][23]
Materials:
-
Boronic acid pinacol ester
-
HPLC-grade aprotic solvent (e.g., acetonitrile, THF) as diluent
-
HPLC-grade water and organic mobile phase (e.g., acetonitrile)
-
A C18 column with low silanol activity is often preferred.[10][21][22]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the boronic acid pinacol ester in a suitable aprotic solvent. Avoid aqueous diluents to prevent pre-analysis hydrolysis.[9][10]
-
Mobile Phase: A mobile phase without acidic modifiers like formic acid or TFA is often recommended, as these can promote on-column hydrolysis.[8][10][21] In some cases, a highly basic mobile phase with an ion-pairing reagent may be necessary to achieve good separation and stability.[9]
-
Chromatographic Conditions:
-
Develop a gradient elution method to separate the relatively nonpolar pinacol ester from the more polar free boronic acid.
-
Maintain the column at a controlled temperature; a lower temperature may reduce the rate of on-column hydrolysis.[10][21]
-
Set the autosampler to a low temperature (e.g., 4°C) to maintain sample integrity.[21]
-
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of the boronic acid peak, which indicates hydrolysis. The purity of the ester can be determined by the relative peak areas.
Conclusion
Boronic acid pinacol esters are robust and versatile reagents that are justifiably popular in modern synthetic chemistry. Their stability, which is significantly greater than that of free boronic acids, allows for easier handling, purification, and storage.[1] However, a thorough understanding of their potential degradation pathways, particularly hydrolysis, is essential for their effective use. By adhering to the storage and handling guidelines outlined in this guide and employing appropriate analytical methods to monitor their stability, researchers can ensure the integrity of these valuable compounds and achieve more reliable and reproducible synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.ie [fishersci.ie]
- 16. chemicalbook.com [chemicalbook.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
GHS hazard classification for C9H18BBrO2
An In-depth Technical Guide to the GHS Hazard Classification of C9H18BBrO2
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity:
-
Chemical Name: 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Molecular Formula: C9H18BBrO2
-
CAS Number: 124215-44-7
This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards associated with this compound.
GHS Hazard Classification
The GHS classification for C9H18BBrO2 is summarized below. The primary hazards associated with this chemical are skin and eye irritation.[1][2][3][4][5][6] Some suppliers also indicate potential for acute toxicity and respiratory irritation.[7][8]
Table 1: GHS Hazard Classification for C9H18BBrO2
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Oral (Optional) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation (Optional) | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Optional) | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
-
Precautionary Statements:
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physicochemical Data for C9H18BBrO2
| Property | Value |
| Molecular Weight | 248.95 g/mol |
| Appearance | Liquid |
| Boiling Point | 74-80 °C at 1.1 mmHg |
| Density | 1.177 g/mL at 25 °C |
| Refractive Index | n20/D 1.4559 |
Experimental Protocols
While detailed experimental reports for the GHS classification of this specific compound are not publicly available, the classification is based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The following are general descriptions of the likely methodologies used.
1. Skin Irritation/Corrosion (OECD 404):
This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Methodology: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved area of the skin of a test animal (typically an albino rabbit). The site is covered with a gauze patch for a specified period (usually 4 hours). Observations for erythema (redness) and edema (swelling) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reaction is scored, and the mean scores are used to determine the irritation category.
2. Acute Eye Irritation/Corrosion (OECD 405):
This test assesses the potential for a substance to cause damage to the eye.
-
Methodology: A small, measured amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
3. Acute Oral Toxicity (OECD 420, 423, or 425):
These tests determine the short-term toxicity of a substance when ingested.
-
Methodology: The substance is administered in a single dose by gavage to a group of fasted test animals (typically rats). The animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 (the dose that is lethal to 50% of the test animals) is then calculated. Different guidelines use different dosing schemes (e.g., fixed dose procedure, acute toxic class method, or up-and-down procedure).
GHS Classification Workflow
The following diagram illustrates the logical workflow for assigning a GHS hazard classification based on experimental data.
References
- 1. This compound | C9H18BBrO2 | CID 14836669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ww.chemblink.com [ww.chemblink.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 4. AB255824 | CAS 124215-44-7 – abcr Gute Chemie [abcr.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. achmem.com [achmem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, and has seen widespread application in the pharmaceutical industry for the synthesis of complex molecules.[3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with aryl and heteroaryl halides. This specific alkylboronic ester allows for the introduction of a 3-bromopropyl moiety, a versatile functional group handle for further synthetic transformations.
The C(sp³)–C(sp²) coupling of alkylboronic esters presents unique challenges compared to the more common C(sp²)–C(sp²) variant. These reactions can be slower and more susceptible to side reactions.[4] The presence of a terminal bromide on the propyl chain of the title compound requires careful selection of reaction conditions to ensure selective coupling at the carbon-boron bond.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes
The successful Suzuki-Miyaura coupling of this compound requires careful consideration of the reaction components to achieve high yields and selectivity.
Key Reaction Components:
| Component | Common Choices | Role in the Reaction |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂ | The active catalytic species that facilitates the C-C bond formation.[2] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, P(Cy)₃ | Stabilizes the palladium catalyst and influences its reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective for C(sp³)-C(sp²) couplings. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu | Activates the boronic ester for transmetalation. The choice of base can significantly impact the reaction outcome.[3] |
| Solvent | Dioxane/H₂O, Toluene, THF, DMF | Solubilizes the reactants and influences the reaction rate and catalyst stability.[1] |
| Aryl Halide | Aryl Bromides, Aryl Iodides, Aryl Chlorides | The electrophilic coupling partner. Reactivity generally follows the order I > Br > Cl.[6] |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Ligand (if required, e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of alkylboronic esters with aryl halides, which can serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkylboronic Esters
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2.5) | AntPhos (5) | KOtBu | Dioxane | 110 | 24 | 60-70 |
Note: Yields are approximate and will vary depending on the specific substrates and reaction scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. Screening different bases and solvents can also improve yields. The use of more active catalyst systems, such as those employing bulky phosphine ligands, is often beneficial for C(sp³)-C(sp²) couplings.
-
Side Reactions: The presence of the bromopropyl group may lead to side reactions. If intramolecular cyclization or other side products are observed, it may be necessary to lower the reaction temperature or use a less aggressive base.
-
Protodeboronation: The cleavage of the C-B bond by protonolysis can be a competing side reaction. Using anhydrous conditions and a non-aqueous base like potassium trimethylsilanolate (TMSOK) can mitigate this issue.[4] Converting the boronic ester to a more stable trifluoroborate salt is another strategy to prevent protodeboronation.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Alkylboronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for performing palladium-catalyzed cross-coupling reactions with alkylboronates, a cornerstone of modern synthetic organic chemistry. The Suzuki-Miyaura cross-coupling, in particular, has become an indispensable tool for the formation of carbon-carbon (C-C) bonds, especially C(sp²)–C(sp³) linkages, which are prevalent in pharmaceuticals and other functional materials.[1][2][3] This document outlines the fundamental principles, key reaction components, and detailed experimental procedures to facilitate the successful application of this powerful methodology in a laboratory setting.
The use of alkylboron reagents, such as alkylboronic acids, their esters (e.g., MIDA boronates), and alkyltrifluoroborates, offers several advantages, including their general stability, functional group tolerance, and relatively low toxicity compared to other organometallic reagents.[3][4][5] The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent, making a thorough understanding of these parameters crucial for optimizing reaction outcomes.[3]
Core Concepts & Mechanism
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[6][7]
-
Transmetalation: The organic group from the alkylboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronate to form a more nucleophilic "ate" complex.[3][6][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]
The stereochemical outcome of the reaction, particularly with secondary alkylboron nucleophiles, can be complex, with transmetalation proceeding through either retention or inversion of configuration depending on the specific reaction conditions and substrates.[6][10][11] However, for primary alkylboron nucleophiles, the transmetalation step generally proceeds with retention of configuration.[6]
Application Data
The efficiency of palladium-catalyzed cross-couplings of alkylboronates is highly substrate and condition-dependent. The following tables summarize representative data for the coupling of various alkylboron reagents with aryl and vinyl electrophiles.
Table 1: Coupling of Primary Alkylboronic Acids with Aryl Chlorides
| Entry | Aryl Chloride (ArCl) | Alkylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | n-Butyl-B(OH)₂ | 2 | 4 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Chlorotoluene | n-Hexyl-B(OH)₂ | 1.5 | 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 2-Chloropyridine | Cyclopropyl-B(OH)₂ | 2 | 4 | K₃PO₄ | Toluene/H₂O | 80 | 24 | 88 |
| 4 | 1-Chloronaphthalene | n-Octyl-B(OH)₂ | 2 | 4 | K₂CO₃ | THF/H₂O | 65 | 16 | 90 |
-
Catalyst: Pd(OAc)₂; Ligand: SPhos. Data is representative and synthesized from typical literature procedures.
Table 2: Coupling of Secondary Alkyltrifluoroborates with Aryl Bromides
| Entry | Aryl Bromide (ArBr) | Alkyltrifluoroborate (R-BF₃K) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | sec-Butyl-BF₃K | 2 | 4 | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 91 |
| 2 | 3-Bromobenzonitrile | Cyclopentyl-BF₃K | 2 | 4 | K₃PO₄ | THF/H₂O | 65 | 18 | 85 |
| 3 | 2-Bromopyridine | Cyclohexyl-BF₃K | 3 | 6 | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
| 4 | 1-Bromonaphthalene | sec-Butyl-BF₃K | 2 | 4 | K₂CO₃ | Toluene/H₂O | 100 | 16 | 89 |
-
Catalyst: Pd₂(dba)₃; Ligand: RuPhos. Data is representative and synthesized from typical literature procedures.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of alkylboronates with aryl halides. Note: These reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Primary Alkylboronic Acid with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Spherical phosphine ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (3 mL)
-
Deionized Water (0.3 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl chloride (1.0 mmol), alkylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (3 mL) and water (0.3 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium alkyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
RuPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a reaction vessel, combine the aryl bromide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Immerse the vessel in a preheated oil bath at 80-100 °C and stir for 12-18 hours.
-
Monitoring: Check for the disappearance of starting materials using TLC or GC-MS.
-
Workup: After cooling to ambient temperature, dilute the mixture with diethyl ether (15 mL) and pass it through a short plug of celite, washing with additional diethyl ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography to isolate the desired product.
Factors Influencing Reaction Outcome
The success of a palladium-catalyzed cross-coupling reaction using alkylboronates hinges on the careful selection of several key parameters. The interplay between these components determines the reaction's yield, selectivity, and substrate scope.
-
Palladium Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) species. Pre-formed catalysts can also be used.[10][11]
-
Ligand: The phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and plays a key role in promoting oxidative addition and reductive elimination. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos and RuPhos) are often required for coupling challenging substrates like aryl chlorides or sterically hindered partners.[12]
-
Base: The base is essential for activating the alkylboron reagent to facilitate transmetalation. The strength and solubility of the base (e.g., carbonates, phosphates) must be matched to the substrates and solvent system.[3][4]
-
Solvent: A variety of solvents can be used, often as a biphasic mixture with water (e.g., toluene/H₂O, dioxane/H₂O). The solvent system affects the solubility of the reagents and the efficacy of the base.[8]
-
Substrates: The nature of the electrophile (R¹-X) and the alkylboron nucleophile (R²-B) dictates the reaction's feasibility. Electron-deficient aryl halides are generally more reactive, and the type of boron reagent (boronic acid, trifluoroborate, MIDA ester) impacts stability and reactivity.[3]
References
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]
Application Notes and Protocols for the Synthesis and Utilization of 3-Bromopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylboronic acid pinacol ester is a versatile bifunctional reagent in modern organic synthesis, combining the robust reactivity of a boronic ester with a terminal electrophilic bromide. This unique structure allows for sequential carbon-carbon bond formation, typically through Suzuki-Miyaura cross-coupling, followed by the introduction of a variety of functional groups via nucleophilic substitution of the bromide. Its stability and ease of handling, characteristic of pinacol boronic esters, make it an invaluable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates and novel chemical entities.[1][2][3][4]
These application notes provide detailed protocols for the use of 3-bromopropylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions and subsequent functionalization.
Core Applications
The primary utility of 3-bromopropylboronic acid pinacol ester lies in its ability to act as a linchpin, connecting an aryl or vinyl group (via the boronic ester) to another molecular fragment (via the bromo-propyl chain). This dual reactivity is particularly advantageous in fragment-based drug discovery and the synthesis of linker-payload systems.
Key Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: Formation of a C(sp²)–C(sp³) bond by coupling the boronic ester with an aryl or vinyl halide/triflate.
-
Nucleophilic Substitution: Introduction of various functional groups (e.g., azides, amines, thiols, cyanides) by displacing the terminal bromide on the propyl chain.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromopropylboronic Acid Pinacol Ester with an Aryl Halide
This protocol is adapted from established methods for the cross-coupling of primary alkyl pinacol boronic esters with aryl chlorides.[5] It describes the synthesis of a 3-arylpropylboronic acid pinacol ester derivative, which can then be used in subsequent functionalization steps.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 2,6-dichloropyridine) (1.0 equiv)
-
3-Bromopropylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (1 mol%), and FcPPh₂ (6 mol%).
-
Seal the vessel with a septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add 3-bromopropylboronic acid pinacol ester (1.5 equiv).
-
Add anhydrous dioxane and degassed water to achieve a 2:1 ratio and a final concentration of the aryl halide of approximately 0.13 M.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpropyl bromide.
Protocol 2: Nucleophilic Substitution of the Bromide in a 3-Arylpropyl Bromide Derivative
This protocol outlines a general procedure for the functionalization of the terminal bromide of the product obtained from Protocol 1. The example provided is for the synthesis of an azide, a versatile precursor for amines (via reduction) or triazoles (via click chemistry).[6]
Reaction Scheme:
Materials:
-
3-Arylpropyl bromide (from Protocol 1) (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vial, dissolve the 3-arylpropyl bromide (1.0 equiv) in DMF.
-
Add sodium azide (1.5 equiv) to the solution.
-
Heat the mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-arylpropyl azide.
-
If necessary, purify the product by flash column chromatography.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a primary alkyl pinacol boronic ester (heptyl boronic pinacol ester) with various polychlorinated aromatics, demonstrating the feasibility and efficiency of the coupling of C(sp³)-boronic esters.[5] These results can be considered indicative of the expected yields for similar reactions with 3-bromopropylboronic acid pinacol ester.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | 2-Chloro-6-heptylpyridine | 74 |
| 2 | 2,4-Dichloropyrimidine | 2-Chloro-4-heptylpyrimidine | 80 |
| 3 | 2,6-Dichloro-3-fluoropyridine | 2-Chloro-6-heptyl-3-fluoropyridine | 66 |
| 4 | 1,3-Dichlorobenzene | 1-Chloro-3-heptylbenzene | 85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile bifunctional reagent that has gained significant traction in medicinal chemistry. Its structure incorporates a masked boronic acid in the form of a pinacol ester and a reactive alkyl bromide. This unique combination allows for its use as a building block in the synthesis of complex molecules, particularly in the construction of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The pinacolborane moiety serves as a stable, handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromopropyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a propyl linker to connect different molecular fragments.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Application 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely employed in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the introduction of various substituents is crucial for modulating their potency and selectivity. This compound can be utilized to introduce a propyl group onto a heteroaromatic core, which can then be further functionalized.
A key application is the synthesis of substituted pyrimidine derivatives, which are common scaffolds in kinase inhibitors. For instance, a bromo-substituted pyrimidine can be coupled with this compound to introduce the propylboronate ester moiety. The remaining bromine on the propyl chain can then be used for subsequent diversification.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichloropyrimidine with this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihalopyrimidine with this compound.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
This compound
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-dichloro-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrimidine.
Data Presentation:
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2,4-dichloropyrimidine | This compound | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 75 |
| 2 | 2-Bromopyridine | This compound | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 82 |
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Application 2: Building Block for PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of a PROTAC. This compound is an ideal building block for constructing PROTAC linkers due to its bifunctional nature.
The propylboronate ester can be coupled to a warhead (ligand for the target protein) via a Suzuki-Miyaura reaction. The terminal bromide of the resulting intermediate can then be reacted with an E3 ligase ligand, or a precursor, to complete the PROTAC synthesis.
Experimental Protocol: Synthesis of a PROTAC Linker Intermediate
This protocol outlines the synthesis of a key intermediate where the propylboronate ester is attached to a hypothetical warhead containing a suitable leaving group for a Suzuki-Miyaura coupling.
Materials:
-
Warhead-Aryl Halide (e.g., a brominated kinase inhibitor)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the Warhead-Aryl Halide (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the Warhead-propyl-boronate ester intermediate.
Data Presentation:
| Entry | Warhead-Aryl Halide | Boronic Ester | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Brominated Kinase Inhibitor A | This compound | Pd₂(dba)₃/SPhos (2/4) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 85 |
| 2 | Iodo-substituted BTK Inhibitor | This compound | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 8 | 78 |
PROTAC Assembly Workflow
Caption: PROTAC synthesis workflow.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to participate in Suzuki-Miyaura couplings and subsequent nucleophilic substitutions makes it a key building block for the synthesis of complex molecules such as kinase inhibitors and PROTACs. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery efforts. The modularity it offers in molecular design allows for the rapid generation of compound libraries for structure-activity relationship studies, ultimately accelerating the development of new therapeutic agents.
Application Notes and Protocols: C9H18BBrO2 in the Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C9H18BBrO2 , chemically known as 4-(Bromomethyl)phenylboronic acid pinacol ester , in the synthesis of advanced functionalized polymers. This versatile monomer is instrumental in creating stimuli-responsive materials with significant potential in drug delivery and other biomedical applications.
Introduction to C9H18BBrO2
4-(Bromomethyl)phenylboronic acid pinacol ester is a bifunctional organic compound featuring a bromomethyl group and a pinacol-protected boronic acid. This unique structure allows for its participation in various polymerization reactions and subsequent modifications, leading to polymers with tailored properties. The pinacol ester serves as a protecting group for the boronic acid, preventing interference during polymerization and allowing for controlled synthesis.
Key Applications in Functionalized Polymer Synthesis
The primary application of C9H18BBrO2 lies in the development of "smart" polymers that can respond to specific environmental stimuli, such as changes in pH or the presence of certain biomolecules like glucose. This responsiveness is primarily attributed to the boronic acid moiety, which can form reversible covalent bonds with diols.
pH-Responsive Polymers for Targeted Drug Delivery
Polymers incorporating 4-(bromomethyl)phenylboronic acid pinacol ester can be designed to release therapeutic agents in the acidic microenvironments often found in tumor tissues or within cellular endosomes. The boronic ester linkage is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the polymer backbone or the release of a conjugated drug.
Glucose-Responsive Polymers for Insulin Delivery
A significant area of research is the development of glucose-responsive polymers for self-regulated insulin delivery systems. The boronic acid group can form a complex with glucose. In the presence of elevated glucose levels, a competitive binding mechanism can trigger the release of encapsulated insulin from the polymer matrix. This approach holds promise for creating "closed-loop" systems for diabetes management.[1][2]
Data Presentation: Properties of C9H18BBrO2-Derived Polymers
The following tables summarize representative quantitative data for polymers synthesized using boronic acid-containing monomers, illustrating their controlled characteristics and performance in drug delivery applications.
| Polymer System | Polymerization Method | Mn (kDa) | PDI (Đ) | Reference |
| Polystyrene-Br Macroinitiator | eATRP | 10.9 | 1.14 | [3] |
| Polystyrene (PS-Br) | eATRP | 2.15 | 1.08 | [4] |
| Poly[(AMP-b-(AMP-co-PFPA)] | RAFT | - | - | [5] |
| p(LAMA-b-AAPBA) | RAFT | - | - | [6] |
Table 1: Molecular Weight Characteristics of Boronic Acid-Containing Polymers. Mn = Number-average molecular weight, PDI = Polydispersity Index.
| Polymer System | Drug | Stimulus | Release Profile | Reference |
| PTX/PBA NPs | Paclitaxel (PTX) | pH 5.5 | >60% release within 96 hours | [7] |
| PTX/PBA NPs | Paclitaxel (PTX) | pH 7.4 | ~20% release within 96 hours | [7] |
| Dox-loaded PLA-PEI-PBA NPs | Doxorubicin (Dox) | pH | pH-responsive release | [8] |
| FITC-Insulin-loaded Micelles | FITC-Insulin | Glucose | Glucose-triggered release | [5] |
| Insulin-loaded p(LAMA-b-AAPBA) NPs | Insulin | Glucose | Sustained, glucose-responsive release | [6] |
| Rhodamine B-loaded Hydrogel | Rhodamine B | Glucose (20 g/L) | Enhanced release compared to low glucose | [9] |
Table 2: Stimuli-Responsive Drug Release from Boronic Acid-Functionalized Polymers.
Experimental Protocols
Detailed methodologies for key polymerization techniques involving monomers analogous to C9H18BBrO2 are provided below. These protocols can be adapted for the specific use of 4-(bromomethyl)phenylboronic acid pinacol ester.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of a Styrenic Monomer
This protocol is adapted from the ATRP of substituted styrenes and can be modified for monomers containing the 4-(bromomethyl)phenylboronic acid pinacol ester moiety.[10]
Materials:
-
Styrenic monomer (e.g., a vinyl derivative of 4-(bromomethyl)phenylboronic acid pinacol ester)
-
Initiator: 1-Phenylethyl bromide (1-PEBr)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: 2,2'-Bipyridine (bipy)
-
Solvent: Diphenyl ether
-
Inhibitor remover column
Procedure:
-
Purify the styrenic monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the monomer, 1-PEBr, CuBr, and bipy in diphenyl ether. A typical molar ratio would be [Monomer]:[1-PEBr]:[CuBr]:[bipy] = 100:1:1:3.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 110 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight (via Gel Permeation Chromatography - GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This general protocol for RAFT polymerization can be adapted for monomers like a vinyl or acrylamide derivative of 4-(bromomethyl)phenylboronic acid pinacol ester.[11][12]
Materials:
-
Monomer
-
RAFT agent (e.g., 2-dodecylthiocarbonothioylthio)propionic acid)
-
Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (AIBN)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Non-solvent for precipitation (e.g., isopropanol or water)
Procedure:
-
In a round-bottom flask, dissolve the monomer, RAFT agent, and AIBN in DMF.
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for at least 15 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified reaction time (e.g., 16 hours).
-
Terminate the reaction by cooling the flask to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a stirred non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using GPC.
Protocol 3: Post-Polymerization Modification
This approach involves first synthesizing a polymer with a reactive handle and then introducing the 4-(bromomethyl)phenylboronic acid pinacol ester moiety.
Example: Modification of a Polymer with Pendant Halogen Groups
-
Synthesize a polymer with reactive side chains (e.g., poly(chloromethylstyrene)) using a controlled polymerization technique like ATRP or RAFT.
-
Dissolve the synthesized polymer in a suitable solvent (e.g., THF).
-
In a separate flask, prepare a solution of 4-(hydroxymethyl)phenylboronic acid pinacol ester and a non-nucleophilic base (e.g., proton sponge).
-
Add the solution of the boronic acid derivative to the polymer solution and stir at an elevated temperature (e.g., 60 °C) for 24-48 hours.
-
Monitor the reaction progress using ¹H NMR to observe the disappearance of the starting polymer's reactive group signal and the appearance of signals corresponding to the incorporated boronic acid moiety.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent, filter, and dry under vacuum.
Visualizations: Workflows and Mechanisms
General Workflow for Polymer Synthesis and Application
Caption: General workflow from polymer synthesis to drug delivery application.
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release via boronic ester hydrolysis.
Mechanism of Glucose-Responsive Insulin Release
Caption: Glucose-mediated insulin release from a boronic acid polymer matrix.
Conclusion
4-(Bromomethyl)phenylboronic acid pinacol ester is a valuable building block for the creation of sophisticated functionalized polymers. Its ability to participate in controlled polymerization reactions and the inherent stimuli-responsive nature of the boronic acid moiety make it a compound of high interest for researchers in polymer chemistry, materials science, and drug development. The protocols and data presented herein provide a foundation for the exploration and application of C9H18BBrO2 in developing next-generation smart materials.
References
- 1. Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-Responsive Polymeric Micelles via Boronic Acid-Diol Complexation for Insulin Delivery at Neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. protocols.io [protocols.io]
- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with alkyl halides. This powerful carbon-carbon bond-forming reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex molecular architectures. While traditionally employed for aryl and vinyl halides, recent advancements have expanded its scope to include the more challenging alkyl electrophiles.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] The use of unactivated alkyl halides as coupling partners has historically been challenging due to their slow rate of oxidative addition to the palladium catalyst and the propensity for competing side reactions, such as β-hydride elimination.[2][3] However, the development of novel catalyst systems, often employing nickel or specialized palladium-phosphine ligand complexes, has largely overcome these limitations, enabling the efficient coupling of primary, secondary, and even tertiary alkyl halides.[4][5][6] These advancements have opened new avenues for the synthesis of molecules with greater sp³ character, a desirable trait for drug candidates.[7]
Catalytic Systems and Reaction Conditions
The success of a Suzuki coupling with an alkyl halide is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of systems have been developed to address the specific challenges posed by different classes of alkyl halides.
Palladium-Catalyzed Systems
While initially less effective for unactivated alkyl halides, palladium-based catalysts, when paired with bulky and electron-rich phosphine ligands, have shown significant utility. These ligands facilitate the oxidative addition step and promote the desired reductive elimination.[8][9]
Nickel-Catalyzed Systems
Nickel catalysts have emerged as a powerful alternative for the Suzuki coupling of alkyl halides, often exhibiting higher reactivity, particularly for less reactive electrophiles like alkyl chlorides.[4][10] Nickel-based systems can effectively couple a wide range of primary, secondary, and even tertiary alkyl halides.[5][11] The mechanism for nickel-catalyzed couplings can involve radical intermediates, which helps to avoid some of the pitfalls of traditional two-electron pathways.[5][12]
Other Metal-Catalyzed Systems
Recent research has also explored the use of other transition metals, such as copper and iron, to catalyze the Suzuki coupling of alkyl halides, offering potentially more economical and sustainable alternatives.[13][14]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki coupling of various alkyl halides with arylboronic acids using different catalytic systems.
Table 1: Palladium-Catalyzed Suzuki Coupling of Primary Alkyl Bromides
| Entry | Alkyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-3-phenylpropane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-fluorobutane | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 65 | 24 | 78 |
Table 2: Nickel-Catalyzed Suzuki Coupling of Secondary Alkyl Halides
| Entry | Alkyl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl Bromide | Phenylboronic acid | NiCl₂·glyme (5) | Bathophenanthroline (5) | K₃PO₄ | Dioxane | 80 | 12 | 88[15] |
| 2 | Cyclopentyl Chloride | 4-Chlorophenylboronic acid | NiI₂ (5) | trans-2-Aminocyclohexanol (10) | K₃PO₄ | Dioxane | 80 | 24 | 75[4] |
| 3 | 2-Bromooctane | 2-Naphthylboronic acid | NiBr₂·diglyme (5) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10) | K-O-t-Bu | Dioxane | RT | 12 | 91[3] |
Table 3: Nickel-Catalyzed Suzuki Coupling of Tertiary Alkyl Bromides
| Entry | Alkyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-1-methylcyclohexane | Phenylboronic acid | NiBr₂·diglyme (10) | 4,4'-Di-tert-butyl-2,2'-bipyridine (15) | LiO-t-Bu | Dioxane | 23 | 12 | 85[5][12] |
| 2 | 1-Bromoadamantane | 4-Vinylphenylboronic acid | NiBr₂·diglyme (10) | 4,4'-Di-tert-butyl-2,2'-bipyridine (15) | LiO-t-Bu | Dioxane | 23 | 12 | 78[5][12] |
| 3 | tert-Butyl bromide | 4-Methoxyphenylboronic acid | NiBr₂·diglyme (10) | 4,4'-Di-tert-butyl-2,2'-bipyridine (15) | LiO-t-Bu | Dioxane | 23 | 12 | 65[5][12] |
Experimental Protocols
Below are detailed protocols for representative Suzuki coupling reactions with alkyl halides.
Protocol 1: Nickel-Catalyzed Suzuki Coupling of a Secondary Alkyl Bromide with an Arylboronic Acid
This protocol is adapted from the work of Fu and coworkers for the coupling of unactivated secondary alkyl bromides.[15]
Materials:
-
Alkyl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NiCl₂·glyme (0.05 mmol, 5 mol%)
-
Bathophenanthroline (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (1.2 mmol) and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving NiCl₂·glyme (0.05 mmol) and bathophenanthroline (0.05 mmol) in anhydrous dioxane (2 mL).
-
Add the alkyl bromide (1.0 mmol) to the Schlenk tube, followed by the remaining anhydrous dioxane (3 mL).
-
Add the catalyst stock solution to the Schlenk tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Primary Alkyl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the coupling of primary alkyl bromides using a palladium catalyst with a biarylphosphine ligand.[8]
Materials:
-
Alkyl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Reaction vial with a screw cap
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the alkyl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Seal the vial with a screw cap containing a septum.
-
Evacuate and backfill the vial with an inert atmosphere (repeat three times).
-
Add toluene (4 mL) and water (0.4 mL) via syringe.
-
Place the vial in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for the Suzuki coupling of alkyl halides.
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings [dspace.mit.edu]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: The Role of the Base in Suzuki-Miyaura Reactions with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally employing boronic acids, the use of more stable and easily handled boronic esters has become increasingly prevalent. The choice of base in these reactions is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This document provides a detailed overview of the multifaceted role of the base in Suzuki-Miyaura reactions involving boronic esters, complete with experimental protocols and comparative data to guide reaction optimization.
The Mechanistic Role of the Base
The base in a Suzuki-Miyaura reaction performs several crucial functions throughout the catalytic cycle. Its primary roles are to facilitate the key transmetalation step, where the organic group is transferred from the boron atom to the palladium center, and to regenerate the active palladium(0) catalyst. Two principal mechanistic pathways are generally considered, and the operative pathway can be influenced by the nature of the boronic ester, the base, and the reaction conditions.
-
The Boronate Pathway: In this pathway, the base reacts with the boronic ester to form a tetracoordinate "ate" complex. This boronate species is more nucleophilic than the neutral boronic ester, which enhances the rate of transmetalation with the palladium(II) complex. This is often the dominant pathway, especially when using strong bases.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This palladium complex is more electrophilic and readily undergoes transmetalation with the neutral boronic ester.
Recent studies have shown that with certain boronic esters, direct transmetalation can occur without prior hydrolysis, particularly under anhydrous conditions.[1][2] The choice of the diol component of the boronic ester can significantly influence the rate of this direct transmetalation.[2]
Selecting the Appropriate Base
The selection of an optimal base is contingent on several factors, including the stability of the substrates and catalyst, the solvent system, and the desired reaction conditions (e.g., aqueous vs. anhydrous).
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases. They are effective and generally compatible with a wide range of functional groups. Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can accelerate the reaction.[3][4]
-
Hydroxides: Bases like NaOH, KOH, and Ba(OH)₂ are stronger and can lead to faster reaction rates. However, their high basicity may not be suitable for substrates with base-sensitive functional groups.
-
Fluorides: Potassium fluoride (KF) is a milder base that can be advantageous when dealing with base-sensitive substrates.[5]
-
Organic Bases: Amines such as triethylamine (TEA) are generally less effective in Suzuki-Miyaura reactions compared to inorganic bases, particularly in aqueous media.
-
Soluble Anhydrous Bases: For anhydrous Suzuki-Miyaura couplings with boronic esters, soluble bases like potassium trimethylsilanolate (TMSOK) have proven to be highly effective.[1][6] These bases allow for homogeneous reaction conditions, leading to improved reproducibility and significantly faster reaction times.[1][6]
Data Presentation: Comparison of Bases and Boronic Esters
The following tables summarize the qualitative and quantitative effects of different bases and boronic ester types on the Suzuki-Miyaura reaction.
Table 1: Qualitative Comparison of Common Bases for Suzuki-Miyaura Reactions with Boronic Esters
| Base | Strength | Solubility in Organic Solvents | Typical Applications & Remarks |
| K₂CO₃ | Moderate | Low | A standard, cost-effective choice for a wide range of couplings. |
| Cs₂CO₃ | Moderate | Moderate | Often provides higher yields and faster reactions than K₂CO₃ due to the "cesium effect" and better solubility.[3][4] |
| K₃PO₄ | Strong | Low | A strong base that is often effective for challenging couplings, including those with sterically hindered substrates.[7][8] |
| KF | Weak | Low | A mild base suitable for substrates with base-labile functional groups.[5] |
| TMSOK | Strong | High | Ideal for rapid, homogeneous, and anhydrous couplings with boronic esters, leading to enhanced reaction rates.[1][6] |
Table 2: Influence of Boronic Ester Type on Transmetalation Rate
| Boronic Ester Type | Relative Rate of Transmetalation | Remarks |
| Pinacol Ester | Moderate | Commonly used due to high stability and ease of preparation. |
| Neopentyl Glycol Ester | Moderate to Fast | Often shows good reactivity, particularly in anhydrous conditions.[6] |
| Glycol Ester | Fast | The glycol moiety can significantly accelerate the rate of transmetalation.[2] |
| Catechol Ester | Slow | Electron-withdrawing nature of the catechol can decrease the rate of transmetalation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Pinacol Boronic Ester using K₂CO₃
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a pinacol boronic ester using potassium carbonate as the base.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl pinacol boronic ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 v/v)
-
Magnetic stir bar
-
Round-bottom flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), aryl pinacol boronic ester (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed dioxane/H₂O (4:1 v/v) solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rapid, Anhydrous Suzuki-Miyaura Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted for rapid, homogeneous Suzuki-Miyaura couplings under anhydrous conditions, which can be particularly advantageous for sensitive substrates or when using highly reactive boronic esters.[1][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.5 equiv)
-
AntPhos-Pd-G3 precatalyst (0.02 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous THF
-
Magnetic stir bar
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inside a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 equiv), neopentyl glycol boronic ester (1.5 equiv), AntPhos-Pd-G3 precatalyst (0.02 equiv), and TMSOK (1.4 equiv) to a dry Schlenk flask containing a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Seal the flask and place it in a preheated oil bath at 70 °C.
-
Stir the homogeneous reaction mixture. Reactions are often complete in under 1 hour.[6]
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the dual role of the base.
Caption: Workflow for selecting a base in a Suzuki-Miyaura reaction with a boronic ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 3-Bromopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently incorporated into the design of pharmaceuticals, agrochemicals, and organic electronics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3] This protocol focuses on the application of 3-bromopropylboronic acid pinacol ester as a versatile building block in the Suzuki-Miyaura coupling for the synthesis of functionalized biphenyl derivatives.
The use of 3-bromopropylboronic acid pinacol ester is particularly advantageous as it introduces a biphenyl core appended with a reactive 3-bromopropyl linker. This linker serves as a handle for a variety of post-coupling modifications, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This two-step sequence, involving an initial Suzuki-Miyaura coupling followed by nucleophilic substitution, provides an efficient pathway to novel biphenyl derivatives with potential applications in drug discovery and materials science.
Reaction Mechanism: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 3-bromopropylboronic acid pinacol ester) and an organic halide or triflate. The catalytic cycle, as depicted below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A base is required to activate the boronic ester, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center. The final reductive elimination step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromopropylboronic Acid Pinacol Ester with Aryl Halides
This protocol provides a general procedure for the synthesis of 3-(biphenyl)propyl bromide derivatives. The specific catalyst, base, and solvent system may require optimization for different aryl halides.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 mmol)
-
3-Bromopropylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), 3-bromopropylboronic acid pinacol ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If a mixed solvent system is used (e.g., dioxane/water), ensure the solvents are degassed prior to use. Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-(biphenyl)propyl bromide derivative.
Protocol for Post-Coupling Functionalization: Nucleophilic Substitution
The resulting 3-(biphenyl)propyl bromide is a versatile intermediate for introducing a variety of functional groups via nucleophilic substitution.
Materials:
-
3-(Biphenyl)propyl bromide derivative (1.0 mmol)
-
Nucleophile (e.g., sodium azide, primary/secondary amine, sodium cyanide, sodium thiophenoxide) (1.2-1.5 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: Dissolve the 3-(biphenyl)propyl bromide derivative (1.0 mmol) in the anhydrous polar aprotic solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Add the desired nucleophile (1.2-1.5 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final functionalized biphenyl derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromopropylboronic acid pinacol ester with various aryl halides and subsequent nucleophilic substitution reactions.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopropylboronic Acid Pinacol Ester with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 4'-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 10 | 88 |
| 5 | 2-Bromonaphthalene | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 90 |
Table 2: Post-Coupling Nucleophilic Substitution of 3-(Biphenyl)propyl Bromide Derivatives
| Entry | Biphenylpropyl Bromide | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-(3-Bromopropyl)-4-methoxybenzene | NaN₃ | DMF | 60 | 6 | 1-(3-Azidopropyl)-4-methoxybenzene | 95 |
| 2 | 1-(3-Bromopropyl)-4-nitrobenzene | Piperidine | Acetonitrile | 80 | 12 | 1-(3-(Piperidin-1-yl)propyl)-4-nitrobenzene | 85 |
| 3 | 3-(3-Bromopropyl)pyridine | NaCN | DMSO | 70 | 8 | 4-(Biphenyl-3-yl)butanenitrile | 90 |
| 4 | 1-(4-(3-Bromopropyl)phenyl)ethanone | PhSNa | DMF | RT | 4 | 1-(4-(3-(Phenylthio)propyl)phenyl)ethanone | 92 |
| 5 | 2-(3-Bromopropyl)naphthalene | Morpholine | Acetonitrile | 80 | 10 | 4-(3-(Naphthalen-2-yl)propyl)morpholine | 88 |
Visualization of Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the initial Suzuki-Miyaura coupling to form the biphenylpropyl bromide intermediate, followed by a diversification step through nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in Suzuki Coupling with Alkylboronates
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in Suzuki-Miyaura cross-coupling reactions involving alkylboronates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction with an alkylboronate is resulting in low or no product yield. What are the primary factors to investigate?
A1: Low yields with alkylboronates are a frequent challenge due to their generally lower reactivity compared to arylboronates. Several factors can contribute to this issue:
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or could be deactivated. If using a Pd(II) precatalyst, ensure your conditions promote its reduction. Also, oxygen can deactivate the catalyst, so thorough degassing is crucial.[1][2][3]
-
Inefficient Transmetalation: The transmetalation step is often slow for alkylboronates.[4] The choice of base and ligand is critical to activate the boron reagent sufficiently.[5][6]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved, replacing the boronate group with a hydrogen atom and consuming your starting material.[3][7]
-
β-Hydride Elimination: This is a competing pathway for alkyl groups with β-hydrogens, leading to undesired byproducts and reduced yield.[4][8]
-
Suboptimal Reaction Conditions: The selection of base, solvent, and temperature is crucial and can dramatically affect the reaction outcome.[5][7]
Q2: I am observing significant protodeboronation of my alkylboronate. How can I minimize this side reaction?
A2: Protodeboronation is a common issue, especially with more sensitive alkylboronates. Here are several strategies to mitigate it:
-
Use More Stable Boron Reagents: Convert the alkylboronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt. These are more resistant to protodeboronation.[1][2]
-
Employ Anhydrous Conditions: Water can be a proton source for this side reaction. Using strictly anhydrous conditions can significantly reduce protodeboronation.[1][3][7] Consider using bases like potassium trimethylsilanolate (TMSOK) for rapid, anhydrous couplings.[1][4]
-
Optimize Base and Temperature: A milder base (e.g., KF) and a lower reaction temperature may reduce the rate of decomposition. However, this needs to be balanced with achieving a reasonable rate for the desired coupling.[1][7]
-
Protect the Boronic Acid: Complexing the boronic acid with diethanolamine can form air- and water-stable structures that can be used directly in the coupling reaction, particularly in protic solvents.[9]
Q3: Which ligands and bases are most effective for Suzuki couplings with alkylboronates?
A3: The choice of ligand and base is critical for the success of B-alkyl Suzuki couplings.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the challenging transmetalation step with alkylboronates.[1][4] Buchwald-type ligands such as SPhos and XPhos, as well as trialkylphosphines like P(t-Bu)₃, have shown great success.[1][5] For instance, SPhos has demonstrated high efficiency for coupling B-alkyl-9-BBN derivatives.[5]
-
Bases: Stronger bases are often required to promote the formation of the active boronate species.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have proven effective.[1][5] The hydration state of the base can also be important; for example, K₃PO₄·H₂O is noted to be essential in some protocols.[5]
Q4: My starting materials are not fully dissolving. What are the recommended solvent systems?
A4: Proper solubility of all reaction components is crucial for a successful reaction. If you observe poor solubility, a change of solvent is necessary.[1]
-
Common Solvents: Mixtures of an organic solvent with water are common, such as Dioxane/H₂O or THF/H₂O.[1] The water can aid in dissolving the base and facilitating the formation of the active boronate species.[1]
-
Anhydrous Conditions: For sensitive substrates where protodeboronation is a concern, strictly anhydrous solvents like dioxane or THF should be used.[4][7]
-
Solvent Purity: Always use high-purity, degassed solvents, as oxygen can deactivate the palladium catalyst.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with alkylboronates.
Table 1: Effect of Ligand and Base on Yield
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄·H₂O | THF/H₂O | Room Temp | Good to Excellent | [5] |
| cataCXium A-Pd-G3 | Cs₂CO₃ | Toluene/H₂O | Not specified | Good to Excellent | [5] |
| Pd(OAc)₂ / PCy₃ | Cs₂CO₃ or CsF | Not specified | Not specified | Effective | [5] |
| AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 100 | High | [4] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 | Variable | [1] |
Table 2: Troubleshooting Common Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Protodeboronation | Harsh basic conditions, presence of water.[1] | Use milder bases (e.g., KF), employ anhydrous conditions, or use more stable boronate esters (pinacol, MIDA).[1][2] |
| Homocoupling | Presence of oxygen, suboptimal stoichiometry.[7] | Ensure thorough degassing of the reaction mixture, use a slight excess of the boronic acid (1.1-1.5 equiv.).[7] |
| β-Hydride Elimination | Use of alkylboronates with β-hydrogens.[8] | Use Ni catalysts or ligands with larger bite angles.[8] |
| Low Catalyst Activity | Catalyst degradation, insufficient reduction of Pd(II).[1][2] | Use fresh catalyst and ligands, ensure rigorous degassing, consider a pre-formed Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Alkylboronates
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the alkylboronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][7]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use three cycles of evacuating and backfilling with the inert gas.[1][2]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if separate) to the flask under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography.[1][3]
Protocol for Anhydrous Suzuki-Miyaura Coupling of Alkylboronic Esters
This protocol is adapted for sensitive substrates where protodeboronation is a concern.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the neopentyldiol alkylboronic ester (1.2 equiv.), and potassium trimethylsilanolate (TMSOK) (2.4 equiv.).[4]
-
Catalyst Addition: Add the AntPhos-Pd-G3 precatalyst (4 mol%) to the flask.[4]
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[4]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction, which is often complete in under 1 hour.[4]
-
Workup and Purification: Follow the standard workup and purification procedures as described in the general protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki-Miyaura Coupling with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is a common issue with alkylboronic acids and their esters, particularly under harsh basic conditions or at elevated temperatures.[1][2]
-
Homocoupling: This involves the coupling of two molecules of the boronic ester to form a dimer (1,6-dibromohexane derivative in this case) or the coupling of two molecules of the aryl halide partner. Homocoupling of the boronic acid can be promoted by the presence of oxygen and the use of Pd(II) precatalysts.[1][3]
-
β-Hydride Elimination: While less direct for this substrate, β-hydride elimination is a common side reaction for alkyl palladium intermediates with β-hydrogens, leading to the formation of alkenes. Although this specific substrate lacks β-hydrogens relative to the bromine, the intermediate formed after coupling could potentially undergo elimination depending on the reaction conditions and ligand choice.[4][5]
-
Intramolecular Cyclization: The 3-bromopropyl moiety can potentially undergo intramolecular cyclization to form a cyclopropane ring, either before or after the Suzuki coupling, leading to the formation of cyclopropyl-containing byproducts.
Q2: My reaction is giving low to no yield of the desired product. What are the first things to check?
A2: When encountering low or no yield, consider the following:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand are active and not decomposed. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote homocoupling. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Base and Solvent: The choice and quality of the base and solvent are critical. Ensure the base is sufficiently strong to promote transmetalation but not so harsh as to cause significant protodeboronation. The solvent system must be appropriate for the solubility of all reactants and the chosen base.
-
Quality of the Boronic Ester: Verify the purity and stability of your this compound. Boronic esters can be sensitive to moisture and may hydrolyze over time.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation:
-
Use Milder Bases: Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.
-
Use of Additives: In some cases, the addition of agents that stabilize the boronic ester, such as pinacol, can be helpful.
Q4: What is the role of the ligand in controlling side reactions?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus side reactions.
-
Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination and suppress side reactions like β-hydride elimination.[5]
-
Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio should be determined experimentally to ensure catalyst stability and activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive catalyst; Presence of oxygen; Inappropriate base or solvent; Poor quality of boronic ester. | 1. Catalyst: Use a fresh, active palladium source and ligand. Consider a Pd(0) precatalyst. 2. Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere. 3. Base/Solvent Screening: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). 4. Boronic Ester Quality: Check the purity of the boronic ester by NMR. |
| Significant Homocoupling of Aryl Halide | Slow transmetalation of the boronic ester. | 1. Increase Boronic Ester Equivalents: Use a slight excess (1.2-1.5 eq.) of the boronic ester. 2. Optimize Base: Use a base that effectively promotes the formation of the active boronate species. 3. Ligand Choice: Employ bulky, electron-rich ligands to accelerate the catalytic cycle. |
| Presence of Protodeboronation Product | Harsh basic conditions; High reaction temperature; Presence of water. | 1. Milder Base: Switch to a weaker base (e.g., KF, K₂CO₃). 2. Lower Temperature: Reduce the reaction temperature. 3. Anhydrous Conditions: Consider running the reaction under anhydrous conditions if protodeboronation is severe. |
| Formation of Cyclopropane Byproduct | Intramolecular cyclization of the 3-bromopropyl group. | 1. Lower Temperature: This may disfavor the intramolecular reaction. 2. Ligand Modification: The steric and electronic properties of the ligand can influence the geometry of the palladium intermediate and potentially suppress cyclization. 3. Change the Halogen: If possible, using a 3-chloropropyl derivative might be less prone to intramolecular reactions. |
| Formation of β-Hydride Elimination Byproducts (e.g., propene derivatives) | Decomposition of the alkyl-palladium intermediate. | 1. Bulky Ligands: Use bulky ligands to create a steric barrier that disfavors the syn-planar arrangement required for β-hydride elimination. 2. Electron-Poor Ligands: In some cases, electron-poor ligands can accelerate reductive elimination relative to β-hydride elimination. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 0.1 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Side Reaction Pathways
Caption: Competing reaction pathways in the Suzuki coupling with 2-(3-bromopropyl)dioxaborolane.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of Products from Reactions with 3-Bromopropylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of reaction products involving 3-bromopropylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with 3-bromopropylboronic acid pinacol ester reaction products?
A1: The most prevalent impurities include unreacted starting materials (3-bromopropylboronic acid pinacol ester and the coupling partner), byproducts from the boronic ester such as pinacol and boric acid, palladium catalyst residues, and homocoupling byproducts. The presence of these impurities can complicate purification and affect the purity of the final product.
Q2: How can I remove residual pinacol from my purified product?
A2: Pinacol is a common byproduct that can be challenging to remove due to its moderate polarity. A useful technique is to dissolve the crude product in a minimal amount of a solvent in which your product is soluble, and then add a nonpolar solvent like hexanes to precipitate the product, leaving the more soluble pinacol in the solvent.[1] Alternatively, concentrating the product to a solid and washing it with cold hexanes can effectively leach out the pinacol.[1]
Q3: My product, containing a boronic acid pinacol ester, streaks on the TLC plate and gives poor separation during column chromatography. What can I do?
A3: Streaking and poor separation of boronic acid pinacol esters on silica gel are common issues, often due to the Lewis acidic nature of the silica causing decomposition or strong adsorption.[1][2] To mitigate this, you can use boric acid-impregnated silica gel for column chromatography, which helps to reduce the interaction between the boronic ester and the stationary phase.[2] Another approach is to deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine, in the eluent before packing the column.
Q4: How can I remove unreacted boronic acid from the reaction mixture?
A4: Unreacted boronic acids can often be removed with a basic aqueous wash.[3] By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during an extraction.[3]
Q5: What is the best way to remove the palladium catalyst after a Suzuki coupling reaction?
A5: For pharmaceutical applications, removing palladium to parts-per-million (ppm) levels is crucial due to its toxicity.[4] For heterogeneous catalysts like palladium on carbon, simple filtration through a pad of celite is effective.[4][5] For homogeneous catalysts, metal scavengers, which are functionalized silica or polymers that chelate the metal, can be used. After stirring with the scavenger, it can be filtered off to provide a product with low palladium content.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Difficulty removing pinacol byproduct | Pinacol is soluble in many common purification solvents. | - Recrystallize the product from a solvent system where the product has lower solubility than pinacol (e.g., precipitate with hexanes).- Concentrate the product and wash the resulting solid with cold hexanes. | [1] |
| Product streaks on TLC and adheres to silica gel during column chromatography | Boronic acid pinacol esters can be unstable on silica gel due to its Lewis acidic nature. | - Use boric acid-impregnated silica gel for chromatography.- Deactivate the silica gel with a base (e.g., triethylamine) before use.- Consider converting the boronic ester to a more stable derivative (e.g., MIDA boronate) before purification. | [1][2][6] |
| Presence of significant amounts of homocoupling byproduct | Reaction conditions may favor homocoupling of the boronic ester. | - Ensure the reaction is performed under strictly anaerobic conditions.- Optimize the catalyst and base system.- For purification, meticulous column chromatography with a shallow solvent gradient is often required to separate products with similar polarities. | [4] |
| Product appears as an oil and will not crystallize | The product may be intrinsically an oil, or impurities are inhibiting crystallization. | - If impurities are present, further purification by column chromatography is recommended.- If the product is pure and still an oil, chromatography is the most suitable purification method. | [4] |
| Hydrolysis of the boronic acid pinacol ester during workup or purification | Boronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of water or alcohols and on silica gel. | - Minimize contact with water and protic solvents during workup.- Use anhydrous solvents for extraction and chromatography where possible.- The use of boric acid-impregnated silica can also help suppress hydrolysis. | [2][7][8] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki Coupling Reactions
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water to remove inorganic salts and water-soluble impurities.
-
To remove unreacted boronic acid, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃).[3][9]
-
Wash the organic layer with brine to reduce the amount of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a solution of boric acid in a polar solvent (e.g., methanol). Add silica gel to this solution and then evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[2]
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of the prepared silica gel.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for reaction, workup, and purification.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: C(sp³)-C(sp²) Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of alkylboronic esters in cross-coupling reactions.
Troubleshooting Guide
Low or no product yield is a common issue when working with less reactive alkylboronic esters. The following guide provides a systematic approach to troubleshooting these challenging reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the catalyst and ligand are fresh and active. For Pd(II) precatalysts, in-situ reduction to Pd(0) is necessary.[1] Consider using a more active, pre-formed Pd(0) catalyst or a specialized precatalyst.[1] For challenging couplings, nickel catalysts can be more reactive and cost-effective than palladium.[2][3] |
| Poor Ligand Choice | For sterically hindered or electron-rich substrates, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate oxidative addition and reductive elimination.[2][4] |
| Ineffective Boronic Ester Activation | For traditional Suzuki-Miyaura couplings, the choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4] For photoredox/nickel dual catalysis, an activating agent such as MeOLi or a Lewis base catalyst like quinoline may be required to facilitate alkyl radical generation.[5][6][7] |
| Suboptimal Reaction Conditions | Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation and protodeboronation.[4] Optimize the reaction temperature; while higher temperatures can increase reaction rates, they may also lead to degradation. |
| Alkylboronic Ester Instability | Consider using more stable boronic ester derivatives like neopentylglycol or MIDA (N-methyliminodiacetic acid) boronates, which can offer a "slow-release" of the active boronic acid, minimizing decomposition.[4][8][9] Potassium alkyltrifluoroborates are another stable alternative.[8] |
Issue 2: Significant Side Product Formation
| Side Product | Mitigation Strategy |
| Protodeboronation | This is the cleavage of the C-B bond by a proton source. Strictly anhydrous conditions are crucial.[4] Using boronic esters instead of boronic acids can reduce the rate of this side reaction.[4][9] A milder base and lower reaction temperature may also be beneficial.[4] |
| Homocoupling of Aryl Halide | This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed.[4] Using a slight excess of the alkylboronic ester (1.1-1.5 equivalents) can favor the cross-coupling pathway.[4] |
| β-Hydride Elimination | This is a challenge, particularly with secondary alkylboron reagents.[8] The use of bulky ligands can disfavor this pathway. Dual photoredox/nickel catalysis, which proceeds through a radical mechanism, can circumvent this issue.[10] |
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura conditions are failing for my secondary alkylboronic ester. What should I try first?
A: The low reactivity of secondary alkylboronic esters often requires moving beyond standard conditions. A primary recommendation is to switch to a dual catalytic system, such as photoredox/nickel catalysis.[6][10] This approach changes the mechanism to involve alkyl radicals, which can be more effective for C(sp³)-C(sp²) bond formation and can avoid issues like β-hydride elimination.[8][10] Alternatively, in a traditional palladium-catalyzed system, switching to a more electron-rich and bulky ligand like SPhos or using a stronger base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions can significantly improve yields.[8]
Q2: What is the role of additives like quinoline or DMAP in photoredox-catalyzed couplings of alkylboronic esters?
A: In photoredox catalysis, additives like quinoline or 4-dimethylaminopyridine (DMAP) can act as Lewis base catalysts.[5][7] They coordinate to the boron atom of the alkylboronic ester, forming a redox-active complex.[5][11] This complex has a lower oxidation potential than the boronic ester alone, facilitating single-electron transfer from the excited photoredox catalyst to generate the desired alkyl radical.[5]
Q3: When should I consider using a nickel catalyst instead of palladium?
A: Nickel catalysts are a powerful alternative to palladium, especially for challenging cross-couplings.[2] They are generally more reactive, particularly with difficult substrates like aryl chlorides or mesylates.[2] Nickel is also more cost-effective.[2] Dual photoredox/nickel catalysis has proven particularly effective for coupling alkylboronic esters.[6][7][10]
Q4: How do "slow-release" strategies improve the outcome of cross-coupling with alkylboronic esters?
A: "Slow-release" strategies utilize stable boronic ester derivatives, such as pinacol or MIDA esters, that hydrolyze gradually under the reaction conditions to provide a low, steady concentration of the active boronic acid.[4][9] This minimizes side reactions like protodeboronation and homocoupling, which are often exacerbated by high concentrations of the reactive boronic acid.[9]
Q5: Can I run these reactions under anhydrous conditions? What are the advantages?
A: Yes, and it is often recommended. Anhydrous conditions can suppress protodeboronation, a major decomposition pathway for boronic acids and esters.[4][8] This can lead to higher yields and cleaner reactions. Recent studies have shown that transmetalation of boronic esters can occur without prior hydrolysis, making anhydrous conditions viable and effective.[8]
Experimental Protocols
Protocol 1: General Procedure for Photoredox/Nickel Dual-Catalyzed Cross-Coupling of an Alkyl Pinacolboronate with an Aryl Bromide
This protocol is a representative example based on methodologies described in the literature.[7][10]
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), alkyl pinacolboronate (1.5 equiv), photocatalyst (e.g., an iridium or organic photocatalyst, 1-2 mol%), Ni catalyst (e.g., NiCl₂·glyme, 5-10 mol%), ligand (e.g., a bipyridine or phenanthroline derivative, 10-20 mol%), and a Lewis base additive/activator (e.g., quinoline or MeOLi, if required).[6][7]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, DMF, or acetonitrile).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a holder and irradiate with a light source (e.g., blue LEDs) at a controlled temperature, with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester with an Aryl Halide under Anhydrous Conditions
This protocol is a representative example based on methodologies described in the literature.[4][8]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), alkylboronic ester (e.g., neopentylglycol boronate, 1.2-2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos or AntPhos, 2-6 mol%).[8]
-
Reagent Addition: Add the anhydrous base (e.g., K₃PO₄ or TMSOK, 2.0-3.0 equiv).[4][8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel/Photoredox Catalyzed Aryl-Alkyl Cross-Coupling with Alkyl Boronic Esters as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
Technical Support Center: Catalyst Selection for Suzuki Reactions with C9H18BBrO2
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with the pinacol boronic ester C9H18BBrO2. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with C9H18BBrO2 is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions are a common issue. The first parameters to check are the activity of your palladium catalyst, the purity and stability of your reagents, and the reaction conditions. Ensure your palladium source and ligand are active; if using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] Oxygen contamination can lead to the decomposition of the catalyst and homocoupling of the boronic ester, so ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1] Also, verify the purity of your aryl halide and the C9H18BBrO2, as boronic esters can degrade over time.[2][3]
Q2: I am observing significant protodeboronation of my C9H18BBrO2. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a frequent side reaction.[2] This is often exacerbated by the presence of water and strong bases.[2] To mitigate this, consider the following:
-
Use a milder base: Strong bases can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[2]
-
Anhydrous conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[2]
-
Use of stable boronic esters: Pinacol esters, such as C9H18BBrO2, are generally more stable than their corresponding boronic acids, which helps to minimize decomposition.[3][4]
Q3: How do I choose the optimal palladium catalyst and ligand for my Suzuki reaction with an alkyl pinacol boronic ester?
A3: The choice of catalyst and ligand is critical and often substrate-dependent. For couplings involving alkylboronic esters, bulky and electron-rich phosphine ligands are often preferred as they can accelerate the key steps of the catalytic cycle.[5] Modern palladium precatalysts, such as Buchwald's G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and often show high activity.[2] For challenging couplings, screening a variety of ligands, such as SPhos, XPhos, or dppf, can help identify the optimal conditions for your specific substrates.
Q4: My reaction mixture is turning black. Does this indicate catalyst decomposition?
A4: A color change to black often indicates the formation of palladium black, an inactive form of palladium, which suggests catalyst decomposition.[2] This can be caused by oxygen in the reaction mixture, high temperatures, or the use of an inappropriate ligand that does not sufficiently stabilize the palladium nanoparticles. While some reactions may still proceed to completion despite the color change, it is generally a sign of a suboptimal reaction setup. Ensure rigorous degassing of solvents and use of a robust catalyst system to prevent this.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki reactions with C9H18BBrO2.
Problem: Low to No Product Formation
-
Initial Checks:
-
Verify Reagent Integrity:
-
Confirm Catalyst Activity:
-
Use a fresh sample of the palladium precatalyst and ligand.
-
Run a control reaction with a known, reliable substrate combination to confirm the catalyst's activity.[2]
-
-
Check Reaction Setup:
-
-
Optimization Steps:
-
Screen Different Bases: The choice of base is crucial. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base is often dependent on the specific substrates.
-
Vary the Solvent: Solvents like dioxane, THF, and toluene (often with a small amount of water) are commonly used. The solubility of all components is key.
-
Adjust the Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Experiment with a range of temperatures (e.g., 80-110 °C).[1]
-
Screen Catalysts and Ligands: If initial attempts with a standard catalyst (e.g., Pd(PPh₃)₄) fail, screen a panel of more specialized catalysts and ligands. (See Data Presentation section).
-
Problem: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
-
Homocoupling of the Boronic Ester:
-
Protodeboronation:
-
Dehalogenation of the Coupling Partner:
-
This can occur after the oxidative addition step.[2] Lowering the reaction temperature or using a different ligand might help.
-
Below is a troubleshooting workflow to guide your decision-making process when encountering low yields.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Data Presentation: Catalyst Performance in Suzuki Coupling of Alkyl Pinacol Boronic Esters
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions with substrates similar to C9H18BBrO2 (i.e., alkyl pinacol boronic esters). Please note that optimal conditions are highly dependent on the specific substrates used.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-dichloropyridine | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18-20 | 74 | [5] |
| Pd₂(dba)₃ / (o-MeOC₆H₄)PPh₂ | 2,6-dichloropyridine | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18-20 | High Turnover | [5] |
| Pd(OAc)₂ / PPh₃ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 | [6] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 72 | [6] |
| ᵗBuIndPd(XPhos)Cl | 2-chloro-4,6-dimethoxypyrimidine | K₂CO₃ | THF/MeOH | RT | 24 | ~95 | [7] |
| Pd₂(dba)₃ / XPhos | 2-chlorotoluene | K₃PO₄ | t-Amyl alcohol | 100 | 2 | >95 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of C9H18BBrO2 with an Aryl Bromide
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
C9H18BBrO2 (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., FcPPh₂, 6-12 mol%)
-
Base (e.g., K₃PO₄, 3.0-6.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 2:1, 0.1-0.5 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), C9H18BBrO2 (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0-6.0 equiv).
-
Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., FcPPh₂, 6-12 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 2:1) via syringe to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent).[1]
-
Reaction: Place the flask/vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18-20 hours).[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[1]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for your Suzuki reaction.
Caption: A workflow for catalyst selection in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preventing deboronation of pinacol boronic esters during reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pinacol boronic esters. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent deboronation and other common issues during your chemical reactions.
Troubleshooting Guide: Preventing Deboronation
Deboronation, the cleavage of the C–B bond, is a common side reaction that can significantly lower the yield of desired products in reactions involving pinacol boronic esters, such as the Suzuki-Miyaura coupling. This guide will help you diagnose and resolve issues related to the instability of your boronic ester.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting and mitigating deboronation of pinacol boronic esters.
Caption: A step-by-step workflow for troubleshooting deboronation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deboronation of my pinacol boronic ester?
A1: Deboronation, or protodeboronation, is primarily caused by two degradation pathways:
-
Hydrolysis: The pinacol ester reacts with water to form the corresponding boronic acid.[1] This hydrolysis can be catalyzed by either acidic or basic conditions. The resulting free boronic acid is often significantly more susceptible to deboronation than the pinacol ester.[2]
-
Direct Protodeboronation: The carbon-boron bond is cleaved by a proton source. This process is often accelerated by high temperatures and the presence of strong bases.[2][3]
-
Oxidation: The C-B bond can be sensitive to oxidation, especially if the reaction is not performed under an inert atmosphere.
Q2: I am observing significant protodeboronation in my Suzuki-Miyaura coupling. What is the first thing I should change?
A2: The first and often most effective parameter to adjust is the base . Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate deboronation.[2] Switching to a milder, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is highly recommended.[2][3] These bases are often sufficient to promote the catalytic cycle while minimizing the undesired side reaction.
Q3: How does temperature affect the stability of my pinacol boronic ester?
A3: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired deboronation pathway.[2] If you are experiencing significant deboronation, lowering the reaction temperature is a prudent step. Attempting the reaction at the lowest temperature that allows for efficient catalyst turnover (e.g., starting at 60-80 °C) can often suppress deboronation.[2] If the desired reaction is too slow at lower temperatures, consider using a more active palladium catalyst or ligand system rather than increasing the heat.
Q4: My reaction requires aqueous conditions. How can I minimize hydrolysis of the pinacol ester?
A4: While some water is often necessary for the Suzuki-Miyaura coupling to proceed (to hydrolyze the pinacol ester in situ to the active boronic acid), excess water can serve as a proton source and promote deboronation.[2] Careful optimization of the water content is key. If possible, use anhydrous solvents and reagents, and then add a controlled amount of water. For particularly sensitive substrates, minimizing water content and using a milder base is crucial.
Q5: My boronic ester is still degrading despite optimizing conditions. What are my options?
A5: If optimizing the base, temperature, and solvent system is insufficient, converting the pinacol boronic ester to a more stable derivative is a highly effective strategy. The two most common alternatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions.[4][5] They act as a protecting group for the boronic acid, which is slowly released under mild aqueous basic conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction.[4]
-
Diethanolamine (DEA) adducts (DABO boronates): These are air- and water-stable adducts that are easy to handle and store.[6] They can be formed by a simple transesterification from the pinacol ester and readily hydrolyze under the reaction conditions to release the active boronic acid.[7][8]
Data Presentation: Impact of Reaction Parameters on Deboronation
The following tables summarize the effect of different reaction parameters on the yield of the desired coupled product versus the formation of the deboronated byproduct. This data is illustrative and compiled from various studies to highlight general trends.
Table 1: Effect of Base on Product Yield and Deboronation
Reaction: Suzuki-Miyaura coupling of an aryl bromide with an aryl pinacol boronate.
| Entry | Base | Solvent System | Temperature (°C) | Product Yield (%) | Deboronated Byproduct (%) |
| 1 | NaOH (2.0 M aq.) | Dioxane/H₂O | 100 | 45 | 50 |
| 2 | K₂CO₃ (anhydrous) | Dioxane/H₂O | 100 | 85 | 10 |
| 3 | K₃PO₄ (anhydrous) | Dioxane/H₂O | 100 | 92 | <5 |
| 4 | Cs₂CO₃ (anhydrous) | Dioxane/H₂O | 100 | 90 | <5 |
| 5 | Et₃N (organic base) | Dioxane/H₂O | 100 | 60 | 35 |
Data compiled for illustrative purposes based on principles from multiple sources.[2][3][9]
Table 2: Effect of Temperature and Solvent on Deboronation
Reaction: Suzuki-Miyaura coupling using K₃PO₄ as the base.
| Entry | Solvent System | Temperature (°C) | Product Yield (%) | Deboronated Byproduct (%) |
| 1 | Dioxane/H₂O (4:1) | 110 | 80 | 15 |
| 2 | Dioxane/H₂O (4:1) | 80 | 94 | <4 |
| 3 | Toluene/H₂O (10:1) | 110 | 82 | 12 |
| 4 | 2-MeTHF (anhydrous) | 80 | 95 | <3 |
Data compiled for illustrative purposes based on principles from multiple sources.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol employs conditions generally found to suppress protodeboronation for sensitive pinacol boronic esters.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroaryl pinacol boronate (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol% or a more active precatalyst like XPhos Pd G3, 0.5–2 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
-
Degassed water (if required, typically 10:1 solvent:water ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the pinacol boronate, and the anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe, followed by degassed water if necessary.
-
Reaction: Place the vessel in a preheated oil bath set to a moderate temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be aware that boronic acid species can sometimes complicate extractions. A wash with a dilute acid or base may be necessary, but this should be done cautiously to avoid further degradation.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. To avoid degradation on silica gel, chromatography should be performed promptly. Using silica gel treated with boric acid has been reported to improve the stability of some pinacol esters during purification.[10]
Protocol 2: Conversion of a Pinacol Boronic Ester to a Diethanolamine (DEA) Adduct
This procedure allows for the conversion of a potentially unstable pinacol boronate into a more stable, crystalline DEA adduct.[7]
Materials:
-
Pinacol boronic ester (1.0 equiv)
-
Diethanolamine (1.1 equiv)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the pinacol boronic ester in anhydrous diethyl ether in a round-bottom flask at room temperature.
-
Addition: Add diethanolamine to the solution.
-
Precipitation: Stir the mixture. A white precipitate of the DEA adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete conversion (monitor by TLC).
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
Usage: The resulting DEA boronate can be used directly in Suzuki-Miyaura coupling reactions, typically under conditions that include a protic solvent to facilitate its hydrolysis to the active boronic acid.[6]
Signaling Pathway & Logical Relationship Diagrams
The following diagrams illustrate the chemical pathways involved in deboronation and the decision-making process for reagent selection.
Caption: Competing reaction pathways for a pinacol boronic ester.
Caption: Decision tree for selecting the appropriate boronic ester reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Technical Support Center: Optimizing Suzuki Coupling of Alkylboronates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving alkylboronates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of alkylboronates compared to their aryl counterparts?
A1: The Suzuki-Miyaura coupling of alkylboronates presents unique challenges not as prevalent with arylboronates. These include:
-
Slower Transmetalation: The transfer of the alkyl group from boron to the palladium center is often slower than for aryl groups.
-
β-Hydride Elimination: Alkyl groups bearing a hydrogen atom on the second carbon (β-position) can undergo elimination, leading to an alkene byproduct and reduced yield of the desired coupled product.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, a process that can be exacerbated by the reaction conditions.
Q2: How do I select an appropriate base for the Suzuki coupling of my alkylboronate?
A2: Base selection is critical for a successful reaction. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] For alkylboronates, stronger, non-nucleophilic bases are often more effective. Common choices include:
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium tert-butoxide (KOtBu)
-
Potassium Trimethylsilanolate (TMSOK): This base is particularly effective in anhydrous conditions, promoting rapid and homogenous reactions.[3][4]
Q3: What is the optimal solvent system for coupling alkylboronates?
A3: The choice of solvent can significantly influence reaction rates and yields. Anhydrous solvents are often preferred for the Suzuki coupling of alkylboronic esters to prevent hydrolysis and minimize protodeboronation.[3] Commonly used solvents include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)
While aqueous conditions are sometimes employed, especially for the solubilization of inorganic bases, anhydrous conditions with a soluble base like TMSOK can lead to significant rate enhancements.[3]
Q4: My reaction yield is low. What are the likely causes and how can I troubleshoot?
A4: Low yields in the Suzuki coupling of alkylboronates can stem from several factors. Consider the following troubleshooting steps:
-
Check for β-Hydride Elimination: If your alkylboronate has β-hydrogens, this is a likely side reaction. Using bulky ligands can help suppress this pathway.
-
Minimize Protodeboronation: This side reaction is often promoted by water and strong bases. Consider using anhydrous conditions and a milder base if you suspect this is an issue.
-
Optimize Your Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands are often effective for these couplings.
-
Ensure Reagent Quality: Use fresh, high-purity alkylboronate, as they can degrade over time. Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium precursor and ligand are fresh and have been stored under an inert atmosphere. |
| Inefficient Transmetalation | Switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or TMSOK. |
| Poor Solubility of Reagents | Screen different anhydrous solvents like dioxane, THF, or toluene. For inorganic bases, ensure vigorous stirring. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Presence of Significant Byproducts (e.g., Alkene from β-Hydride Elimination)
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | Employ bulky phosphine ligands to sterically hinder this pathway. Increasing the rate of reductive elimination relative to β-hydride elimination can also be beneficial. |
| Protodeboronation | Switch to anhydrous reaction conditions. If using an aqueous system, consider a milder base. Using a more stable boronic ester, such as a pinacol ester, can also help. |
| Homocoupling of Boronic Ester | Ensure a properly degassed reaction mixture, as oxygen can promote homocoupling. |
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of an Alkylboronic Ester
Reaction Conditions: Aryl halide (1.0 equiv), alkylboronic ester (1.2 equiv), Pd catalyst (2 mol%), ligand (4 mol%), solvent, base (2.0 equiv), 100 °C, 12 h. The following data is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.
| Base | Solvent | Yield (%) | Notes |
| K₃PO₄ | Dioxane | 85 | Often a good starting point for alkylboronates. |
| Cs₂CO₃ | Toluene/H₂O (10:1) | 82 | Effective, particularly for challenging couplings. |
| K₂CO₃ | Dioxane/H₂O (4:1) | 75 | A common and cost-effective choice. |
| TMSOK | THF (anhydrous) | >95 (in <1 hr) | Excellent for rapid, homogenous reactions.[3][4] |
| NaOH | THF/H₂O (4:1) | 60 | Can promote side reactions with sensitive substrates. |
Table 2: Effect of Solvent on the Suzuki Coupling of a Primary Alkylboronate
Reaction Conditions: Aryl bromide (1.0 equiv), primary alkylboronic ester (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), solvent, 100 °C, 12 h. The following data is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.
| Solvent | Yield (%) | Notes |
| Dioxane | 88 | Generally a reliable solvent for these couplings. |
| Toluene | 85 | Good alternative to dioxane, especially at higher temperatures. |
| THF | 82 | Effective, but its lower boiling point may limit reaction temperature. |
| DMF | 78 | Can be useful for substrates with poor solubility in other solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Primary Alkylboronic Ester
Materials:
-
Aryl halide (1.0 mmol)
-
Primary alkylboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, primary alkylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Anhydrous Suzuki Coupling of an Alkylboronic Ester using TMSOK
Materials:
-
Aryl halide (1.0 mmol)
-
Neopentyldiol alkylboronic ester (1.2 mmol)
-
AntPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol)
-
Anhydrous tetrahydrofuran (THF) (3.3 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, neopentyldiol alkylboronic ester, and AntPhos-Pd-G3 precatalyst.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
In a separate flame-dried flask, dissolve the TMSOK in anhydrous THF.
-
Add the TMSOK solution to the reaction flask via syringe.
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40-60 °C) for 15-60 minutes.[3][4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimentation, with a primary focus on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-bromopropylboronic acid pinacol ester, is a bifunctional organic compound. It contains both a boronic ester group, which can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a bromopropyl group, which can be used for subsequent nucleophilic substitution or other transformations. Its primary application is in the synthesis of more complex molecules by first introducing a propyl chain via the boronic ester and then functionalizing the terminal bromide. This makes it a valuable building block in medicinal chemistry and materials science.
Q2: What are the key safety precautions to take when handling this reagent?
This reagent is known to cause skin and serious eye irritation.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store the reagent in a cool, dry place, preferably in a refrigerator or freezer under an inert atmosphere to prevent degradation.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving this alkylboronic ester can stem from several factors. Unlike arylboronic acids, alkylboronic esters can be less reactive. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. Consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu groups, which are known to promote the coupling of alkylboron reagents.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction often requires a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water to facilitate the dissolution of both the organic and inorganic reagents. Ensure the solvent is properly degassed to prevent catalyst deactivation by oxygen.
-
Reaction Temperature: While many Suzuki couplings are run at elevated temperatures, excessive heat can lead to decomposition of the starting materials or the catalyst. An optimal temperature needs to be determined for your specific substrate.
-
Hydrolysis of the Boronic Ester: While boronic esters are generally more stable than boronic acids, they can still undergo hydrolysis. Ensure anhydrous conditions if the reaction is sensitive to water.
Troubleshooting Guide
Problem 1: No or Minimal Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). |
| Ineffective Base | Switch to a stronger or more soluble base. For example, if using K₂CO₃, try Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. |
| Sub-optimal Solvent | Try a different solvent system. A mixture of an ethereal solvent like dioxane or THF with water is a good starting point. Ensure the solvent is thoroughly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC or LC-MS. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of the Aryl Halide | This can occur if the reaction is not properly degassed, leading to oxidative homocoupling. Ensure rigorous degassing of the solvent and reaction vessel. |
| Protodeboronation | The boronic ester can be replaced by a hydrogen atom from water or other protic sources. Minimize the amount of water if this is a significant issue, or use a non-aqueous base/solvent system. |
| Side reactions of the Bromopropyl Group | The bromide can potentially react with the base or other nucleophiles present. Using a milder base or protecting the bromide if it's not needed for a subsequent step might be necessary. Intramolecular reactions are also a possibility depending on the substrate. |
| β-Hydride Elimination | This is a common side reaction with alkylboron reagents, leading to the formation of an alkene. The choice of ligand is crucial to suppress this pathway. Sterically bulky ligands can disfavor the conformation required for β-hydride elimination. |
Problem 3: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Step |
| Residual Palladium Catalyst | The final product can be contaminated with residual palladium, often appearing as a black solid. Passing the crude product through a plug of silica gel or celite can help remove some of the catalyst. Specialized scavengers can also be used. |
| Co-elution of Starting Materials or Byproducts | If the product has a similar polarity to the starting materials or byproducts, purification by column chromatography can be challenging. Optimize the eluent system for better separation. Recrystallization, if the product is a solid, can be an effective alternative. |
| Emulsion during Aqueous Workup | The presence of certain solvents and reagents can lead to the formation of emulsions during extraction. Adding brine (saturated NaCl solution) can help to break the emulsion. |
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that the optimal conditions will vary depending on the specific aryl halide being used.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura coupling reaction. This data is illustrative and the actual results may vary.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |
| 5 | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 80 | 16 | 72 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Hydrolytic stability of 3-bromopropylboronic acid pinacol ester under reaction conditions
Welcome to the technical support center for 3-bromopropylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolytic stability of this reagent under various experimental conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-bromopropylboronic acid pinacol ester?
A1: Like other boronic acid pinacol esters, 3-bromopropylboronic acid pinacol ester is susceptible to several degradation pathways that can affect its purity and reactivity. The most common pathways include:
-
Hydrolysis: This is the most significant degradation pathway, where the pinacol ester is cleaved by water to form 3-bromopropylboronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions.[1]
-
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source (such as water or alcohols), replacing the boronic ester group with a hydrogen atom. This is a common cause of reduced yield in cross-coupling reactions.[1]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air or other oxidizing agents.[1]
-
Trimerization (Boroxine Formation): Under anhydrous conditions, the corresponding boronic acid (formed from hydrolysis) can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. While often reversible, this can complicate accurate mass measurement and stoichiometry.[1]
Q2: How should I store 3-bromopropylboronic acid pinacol ester to ensure its stability?
A2: Due to its sensitivity to moisture and air, long-term storage requires specific conditions to minimize degradation. It is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is often suggested).[1]
Q3: Can I use 3-bromopropylboronic acid pinacol ester directly in Suzuki-Miyaura coupling reactions?
A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids. The pinacol ester can be hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle. However, the rate of this hydrolysis and the stability of the ester under the specific reaction conditions can influence the overall yield and side product formation.
Q4: What is the expected stability of 3-bromopropylboronic acid pinacol ester in common organic solvents?
A4: The stability in organic solvents is largely dependent on the presence of residual water.
-
Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF): Generally stable if the solvents are anhydrous. The presence of water can lead to hydrolysis.
-
Protic solvents (e.g., Methanol, Ethanol): More susceptible to transesterification or hydrolysis, especially in the presence of catalytic amounts of acid or base.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: The yield of the desired cross-coupled product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Boronic Ester | Ensure the ester was properly stored and handled to prevent premature hydrolysis. Use fresh, high-purity reagent. |
| Protodeboronation | Use anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen. Consider using a milder base or a different solvent system. |
| Inefficient in situ Hydrolysis | The basic conditions may not be sufficient to hydrolyze the pinacol ester to the active boronic acid. A small amount of water is often necessary. The choice of base is critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for alkylboronic acids. |
| Catalyst Inactivation | Ensure the palladium catalyst and ligands are not degraded. Use appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), which can promote the catalytic cycle with alkylboronic acids. |
| Homocoupling of the Coupling Partner | This can be promoted by the presence of oxygen. Ensure thorough degassing. Using a slight excess of the boronic ester (1.1-1.5 equivalents) can favor the cross-coupling pathway. |
Inconsistent Analytical Results (HPLC)
Problem: The purity of the 3-bromopropylboronic acid pinacol ester as determined by reverse-phase HPLC is inconsistent or lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Column Hydrolysis | The aqueous mobile phase and acidic nature of the silica-based column can cause the ester to hydrolyze during the analysis, leading to an overestimation of the boronic acid impurity. |
| Solution 1: Modify HPLC Method. Use a column with low silanol activity (e.g., Waters XTerra MS C18). Avoid acidic modifiers like formic acid or TFA in the mobile phase. Use aprotic solvents like acetonitrile for sample dilution.[2] | |
| Solution 2: Use an Alternative Technique. Consider using hydrophilic interaction liquid chromatography (HILIC) which uses a high percentage of organic solvent in the mobile phase, effectively preventing on-column hydrolysis. | |
| Sample Preparation Issues | Preparing samples in aqueous or protic solvents (like methanol) will cause hydrolysis before injection. |
| Solution: Prepare samples in anhydrous aprotic solvents such as acetonitrile or THF immediately before analysis. |
Data Presentation: Expected Qualitative Stability
Table 1: Expected Qualitative Stability as a Function of pH
| pH Range | Condition | Expected Stability | Rationale |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[1] |
| 7 | Neutral | Moderate | Hydrolysis occurs, and the rate can be influenced by buffer salts. |
| 8 - 10 | Weakly Basic | Moderate to Low | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[1] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[1] |
Table 2: Expected Qualitative Stability as a Function of Temperature
| Temperature Range (°C) | Condition | Expected Stability | Rationale |
| < 0 | Sub-zero | High | Recommended for long-term storage to minimize degradation.[1] |
| 0 - 25 | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[1] |
| 25 - 80 | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[1] |
| > 80 | High Heating | Low | Significant degradation is likely, particularly over extended periods.[1] |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the hydrolysis of 3-bromopropylboronic acid pinacol ester to 3-bromopropylboronic acid.
1. Sample Preparation:
- Prepare a stock solution of 3-bromopropylboronic acid pinacol ester in a deuterated aprotic solvent in which it is stable (e.g., DMSO-d₆ or CDCl₃).
- In a standard NMR tube, add a known volume of the stock solution.
- Add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).
- Key signals to monitor:
- 3-bromopropylboronic acid pinacol ester: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.
- Pinacol (hydrolysis product): The singlet for the 12 protons of the methyl groups of free pinacol, which will appear at a slightly different chemical shift.
- Continue to acquire spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) at a constant temperature.
3. Data Analysis:
- Integrate the signals for the pinacol ester and the free pinacol at each time point.
- Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the total integral of the pinacol-containing species.
- Plot the percentage of the remaining ester versus time to determine the rate of hydrolysis under the tested conditions.
Protocol 2: Analysis of Purity by HPLC with Minimized On-Column Hydrolysis
This protocol is designed to assess the purity of 3-bromopropylboronic acid pinacol ester while minimizing on-column hydrolysis.
1. HPLC System and Column:
- Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm, or equivalent column with low silanol activity.
- Detector: UV detector at an appropriate wavelength (e.g., 210 nm).
2. Mobile Phase and Gradient:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Modifier: Avoid acidic modifiers like formic acid or TFA in the mobile phase, as they can promote on-column hydrolysis. If necessary for peak shape, use a very low concentration.
- Gradient: Develop a gradient method that separates the pinacol ester from the more polar boronic acid.
- Flow Rate: Typically 1.0 mL/min.
3. Sample Preparation:
- Diluent: Use anhydrous acetonitrile.
- Prepare the sample immediately before injection to minimize pre-analysis hydrolysis.
4. Analysis:
- Inject the sample and acquire the chromatogram.
- The 3-bromopropylboronic acid pinacol ester will be the less polar, later-eluting peak, while the 3-bromopropylboronic acid will be the more polar, earlier-eluting peak.
Visualizations
Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.
Caption: Primary degradation pathways for 3-bromopropylboronic acid pinacol ester.
Caption: Troubleshooting guide for low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Purification Strategies for the Removal of Pinacol Byproduct
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing pinacol as a reaction byproduct, particularly in the context of modern synthetic methodologies like the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions.
General Troubleshooting and Method Selection
Choosing the appropriate purification strategy is critical for efficient and effective removal of pinacol. The selection process depends on the properties of the desired product, the scale of the reaction, and the available laboratory equipment.
Caption: Decision tree for selecting a pinacol removal method.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of pinacol that are relevant for its removal?
A1: Pinacol is a white, crystalline solid at room temperature.[1] Key properties for purification include:
-
Solubility: It is moderately soluble in water and highly soluble in common organic solvents like ethanol and ether.[1] It is soluble in hot water, alcohol, and diethyl ether, and slightly soluble in cold water and carbon disulfide.[3][4]
Q2: When is pinacol typically generated as a byproduct?
A2: Pinacol is a common byproduct in reactions that utilize pinacol-derived reagents. A prominent example is the Miyaura borylation reaction for the synthesis of pinacol boronic esters, which are subsequently used in Suzuki-Miyaura cross-coupling reactions.[6] The pinacol is released during the coupling step.
Q3: My desired product is a solid. What is the first method I should try to remove pinacol?
A3: For crystalline solid products, recrystallization is often the simplest and most effective first choice. The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while pinacol remains soluble at all temperatures.
Q4: Pinacol is co-eluting with my product during column chromatography. What can I do?
A4: This is a common issue as pinacol can be quite mobile on silica gel. Here are several strategies to address this:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, a less polar eluent can improve separation.
-
Use Boric Acid-Impregnated Silica Gel: For the purification of pinacol boronic esters, using silica gel treated with boric acid can suppress the decomposition and streaking of the boronic ester, leading to better separation from pinacol.[2][5]
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
Q5: Are there methods to remove pinacol without chromatography or recrystallization?
A5: Yes, several other techniques can be employed:
-
Liquid-Liquid Extraction: If there is a significant polarity difference between your product and pinacol, an extraction with an immiscible solvent pair can be effective.
-
Azeotropic Distillation: Pinacol forms an azeotrope with water, which can be removed by rotary evaporation under a moderate vacuum.[4][7] This is particularly useful for non-volatile products.
-
Chemical Derivatization: For pinacol boronic esters, conversion to potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates can facilitate purification.[1][7][8] These derivatives often have different solubility and chromatographic properties, allowing for easier separation from pinacol.
Troubleshooting Guides and Experimental Protocols
Recrystallization
Issue: Difficulty in finding a suitable solvent for recrystallization to remove pinacol.
Solution: The key is to find a solvent or solvent pair where the product's solubility is highly temperature-dependent, while pinacol remains soluble upon cooling.
Protocol: Solvent Screening for Recrystallization
-
Place a small amount of the crude product (containing pinacol) in several test tubes.
-
Add a small amount of a single solvent to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the product at this stage.
-
Heat the test tubes and observe the solubility. The product should dissolve completely at or near the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The desired product should crystallize out, while pinacol remains in the solution.
-
Analyze the resulting crystals and the mother liquor by TLC or NMR to assess the purity.
| Solvent System | Typical Compound Class | Notes |
| Hexanes/Ethyl Acetate | Nonpolar to moderately polar compounds | Start with a high ratio of hexanes and add ethyl acetate dropwise to the hot mixture until the product dissolves. |
| Toluene/Hexanes | Aromatic, less polar compounds | Dissolve in hot toluene and add hexanes until turbidity is observed. Reheat to dissolve and then cool. |
| Ethanol/Water | Polar compounds | Dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
Troubleshooting Tip: If your product "oils out" instead of crystallizing, try using a more dilute solution, cooling more slowly, or scratching the inside of the flask to initiate crystallization.
Column Chromatography
Issue: Pinacol streaks and co-elutes with the desired product on a standard silica gel column.
Solution: Modify the stationary phase or the elution method to improve separation.
Protocol: Flash Chromatography on Boric Acid-Impregnated Silica Gel
This method is particularly effective for purifying pinacol boronic esters.
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Mix silica gel with a solution of boric acid in a suitable solvent (e.g., ethanol).
-
Remove the solvent by rotary evaporation and dry the silica gel thoroughly in an oven.
-
-
Column Packing and Elution:
-
Pack a column with the boric acid-impregnated silica gel.
-
Load the crude product onto the column.
-
Elute with an appropriate solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).
-
Monitor the fractions by TLC.
-
| Parameter | Pinacol | Typical Non-Polar Product | Typical Polar Product |
| Stationary Phase | Silica Gel | Silica Gel | Silica Gel |
| Mobile Phase | 20% EtOAc/Hexanes | 5% EtOAc/Hexanes | 50% EtOAc/Hexanes |
| Approximate Rf | ~0.4 - 0.6 | ~0.7 - 0.9 | ~0.2 - 0.4 |
Note: Rf values are highly dependent on the specific compound and exact conditions.
Caption: Workflow for pinacol removal by column chromatography.
Azeotropic Distillation
Issue: The product is thermally stable but difficult to purify by other methods.
Solution: Utilize the formation of a water-pinacol azeotrope to remove the pinacol under reduced pressure.
Protocol: Azeotropic Removal of Pinacol
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add water to the solution.
-
Remove the solvents on a rotary evaporator under a moderate vacuum (e.g., 15-25 mbar) with a bath temperature of 45-50 °C.[7]
-
Repeat the process of dissolving in aqueous methanol and evaporating until the pinacol is sufficiently removed (monitor by NMR).[7]
Quantitative Data: This process can be repeated until the pinacol content is less than 1 mol% as determined by 1H NMR. For some products, three cycles are sufficient for nearly complete removal.[7]
Chemical Derivatization
Issue: Standard purification methods are ineffective, and the desired product is a pinacol boronic ester.
Solution: Convert the pinacol boronic ester to a potassium trifluoroborate salt or a MIDA boronate, which can be more easily purified.
Protocol: Conversion to Potassium Trifluoroborate Salt
-
Dissolve the crude pinacol boronic ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2).
-
Remove the volatiles via azeotropic distillation with water as described above to also remove the pinacol.
-
The resulting potassium trifluoroborate salt can often be purified by precipitation or extraction.
Yield and Purity: This method can provide the desired potassium trifluoroborates in nearly quantitative yields and with purities greater than 95%.[3][4]
Caption: Workflow for purification via trifluoroborate formation.
This technical support center provides a starting point for addressing the removal of pinacol byproduct. The optimal method will always be substrate-dependent, and some empirical optimization is to be expected.
References
- 1. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alkylboronic Acids vs. Pinacol Esters: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic molecules, the choice of appropriate reagents is paramount to achieving desired outcomes efficiently and reproducibly. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, alkylboronic acids and their corresponding pinacol esters are indispensable building blocks for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity, stability, and handling of these two classes of organoboron reagents, supported by experimental data and detailed protocols to aid in the rational selection for specific synthetic applications.
The Reactivity-Stability Trade-Off
The fundamental difference between alkylboronic acids and their pinacol esters lies in a well-established trade-off between reactivity and stability. Generally, alkylboronic acids are more reactive, which can translate to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often ascribed to the greater Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[3] However, this increased reactivity comes at the cost of diminished stability. Alkylboronic acids are susceptible to decomposition through pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and the consistency of reaction outcomes.[1][4]
Conversely, alkylboronic pinacol esters offer substantially enhanced stability.[3][4] They are frequently crystalline solids that are easier to handle, purify, and store for extended periods.[3] This robustness makes them particularly well-suited for multi-step syntheses where the organoboron moiety must endure various reaction conditions. However, this stability may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve reaction rates and yields comparable to the parent boronic acid.[5] It is a common understanding that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[6]
Quantitative Performance Comparison
While direct, side-by-side comparative studies for a wide range of alkylboronic acids and their pinacol esters under identical conditions are not always extensively documented, the following table presents representative data extrapolated from established performance differences in Suzuki-Miyaura coupling reactions with a common coupling partner, such as an aryl bromide.
| Parameter | Alkylboronic Acid | Alkylboronic Pinacol Ester |
| Typical Reaction Time | 4 - 8 hours | 12 - 18 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Stability | Moderate; susceptible to oxidation and protodeboronation. | High; generally stable to air and moisture, with a long shelf-life. |
| Handling | Can be challenging to handle and purify due to potential decomposition. | Typically a crystalline solid, easy to handle and purify by standard methods. |
Note: The data presented is representative and intended for comparative purposes. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using either an alkylboronic acid or an alkylboronic pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Bromide
This protocol is a general procedure for the coupling of an alkylboronic acid with an aryl bromide.
Reagents and Materials:
-
Aryl bromide (1.0 mmol)
-
Alkylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, alkylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Stir the reaction mixture vigorously at 80 °C for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Suzuki-Miyaura Coupling of an Alkylboronic Pinacol Ester with an Aryl Bromide
This protocol is a general procedure for the coupling of an alkylboronic pinacol ester with an aryl bromide, often requiring slightly more forcing conditions.
Reagents and Materials:
-
Aryl bromide (1.0 mmol)
-
Alkylboronic pinacol ester (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, alkylboronic pinacol ester, potassium phosphate, tris(dibenzylideneacetone)dipalladium(0), and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water to the tube via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-18 hours, with vigorous stirring.
-
After the reaction is complete, cool the tube to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizing the Key Relationships and Catalytic Cycle
To better understand the interplay between alkylboronic acids, their pinacol esters, and the Suzuki-Miyaura catalytic cycle, the following diagrams are provided.
Caption: Relationship between alkylboronic acids and pinacol esters.
The diagram above illustrates the fundamental trade-off. Alkylboronic acids are generally more reactive but less stable, while their pinacol esters are more stable but less reactive. The dashed line indicates that the pinacol ester can hydrolyze in situ to the corresponding boronic acid under typical Suzuki-Miyaura reaction conditions.
Caption: Suzuki-Miyaura catalytic cycle and boron reagent activation.
This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The key transmetalation step is facilitated by the activation of the organoboron species by a base. In the case of alkylboronic pinacol esters, an initial hydrolysis step is often required to generate the more reactive alkylboronic acid, which is then converted to the active boronate species.
Conclusion
The choice between an alkylboronic acid and its corresponding pinacol ester is a strategic decision in synthesis design. Alkylboronic acids offer the advantage of higher reactivity, potentially leading to shorter reaction times and milder conditions. However, their inherent instability can be a significant drawback, affecting storage, handling, and reproducibility. Alkylboronic pinacol esters, on the other hand, provide superior stability, making them robust and reliable reagents, especially in the context of complex, multi-step syntheses. This stability often comes with the need for more forcing reaction conditions. By understanding the reactivity-stability trade-off and having access to reliable experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their research and development goals.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, widely employed in pharmaceutical research and drug development. A key component of this reaction is the organoboron reagent. This guide provides an objective comparison of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a commonly used alkylboronic ester, with its primary alternatives, focusing on performance, stability, and handling characteristics.
Executive Summary: The Stability vs. Reactivity Trade-Off
The choice of an organoboron reagent for a Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. While highly reactive reagents may offer faster reaction times, their instability can lead to decomposition, reduced yields, and challenges in handling and storage. This is particularly pertinent for alkylboronic acids and their derivatives.
This compound , a pinacol ester, offers a significant stability advantage over the corresponding boronic acid. The pinacol protecting group shields the reactive C-B bond from premature degradation. However, even pinacol esters can be susceptible to hydrolysis and protodeboronation under certain conditions.
A leading class of alternatives that address these stability concerns are potassium alkyltrifluoroborates . These crystalline, free-flowing solids exhibit exceptional stability to both air and moisture, allowing for long-term storage at ambient temperatures without degradation. This enhanced stability often translates to more reproducible results and the ability to use near-stoichiometric amounts of the reagent.
This guide will delve into a comparative analysis of these two classes of reagents, providing available experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific synthetic needs.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
Table 1: Suzuki-Miyaura Coupling of Alkyl Pinacol Boronic Esters with Aryl Halides
| Entry | Alkyl Pinacol Boronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Heptyl pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18-20 | 74 |
| 2 | Acetal-protected aldehyde pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18-20 | 78 |
| 3 | Alkyl chloride pinacol boronic ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 48 | 65 |
Data sourced from analogous reactions reported in the literature.[1]
Table 2: Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Halides
| Entry | Potassium Alkyltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Potassium (4-(benzoyloxy)butyl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| 2 | Potassium (4-oxopentyl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 24 | 85 |
| 3 | Potassium isobutyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 36 | 78 |
Data sourced from analogous reactions reported in the literature.
Key Observations from Experimental Data
-
High Yields: Both alkyl pinacol boronic esters and potassium alkyltrifluoroborates can provide good to excellent yields in Suzuki-Miyaura cross-coupling reactions.
-
Functional Group Tolerance: Both classes of reagents demonstrate tolerance to a variety of functional groups, including esters, ketones, acetals, and even other halides under specific conditions.
-
Reaction Conditions: The optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) can vary depending on the specific substrates being coupled. For challenging couplings, such as those involving sterically hindered or electron-rich aryl chlorides, more sophisticated ligands like RuPhos are often employed with potassium alkyltrifluoroborates.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both an alkyl pinacol boronic ester and a potassium alkyltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of an Alkyl Pinacol Boronic Ester with an Aryl Halide
This protocol is a general guideline for the coupling of an alkyl pinacol boronic ester, such as this compound, with an aryl halide.
Materials:
-
Alkyl pinacol boronic ester (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or other appropriate ligand, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the alkyl pinacol boronic ester (1.1-1.5 equiv.), the base (2-3 equiv.), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Protocol 1:
Caption: General workflow for Suzuki-Miyaura coupling of an alkyl pinacol boronic ester.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Alkyltrifluoroborate with an Aryl Halide
This protocol provides a general procedure for the coupling of a potassium alkyltrifluoroborate, as a stable alternative, with an aryl halide.[2]
Materials:
-
Potassium alkyltrifluoroborate (1.05 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium alkyltrifluoroborate (1.05-1.2 equiv.), and the base (3.0 equiv.).
-
Evacuate the tube and backfill with argon three times.
-
Add toluene and deionized water (typically in a 10:1 ratio).
-
Stir the mixture and sparge with argon for 15 minutes to ensure degassing.
-
In a separate vial, combine the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%) and add this mixture to the reaction vessel under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath (typically 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Workflow for Protocol 2:
Caption: General workflow for Suzuki-Miyaura coupling of a potassium alkyltrifluoroborate.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion: Selecting the Right Reagent for Your Needs
Both this compound and its trifluoroborate alternative are valuable reagents for introducing the 3-bromopropyl moiety via Suzuki-Miyaura cross-coupling.
-
This compound is a widely used and commercially available reagent that performs well in many applications. Its pinacol ester group provides a good balance of reactivity and stability for many standard coupling reactions.
-
Potassium (3-bromopropyl)trifluoroborate offers superior stability, making it an excellent choice for reactions that may be sensitive to moisture or require prolonged reaction times. Its ease of handling and storage as a crystalline solid is a significant practical advantage in a research and development setting.
The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction conditions, and considerations of reagent stability and handling. For routine couplings where the pinacol ester is known to perform well, it remains a reliable option. For more challenging transformations, or where reagent stability and reproducibility are paramount, potassium alkyltrifluoroborates present a compelling and often superior alternative.
References
A Comparative Guide to the Spectroscopic Analysis of 3-Bromopropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 3-bromopropylboronic acid pinacol ester, a key building block in organic synthesis. By presenting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document offers a comparative framework against related structures, facilitating compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for 3-bromopropylboronic acid pinacol ester. For comparative purposes, typical chemical shift ranges for relevant functional groups are included.
Table 1: ¹H NMR Data Comparison
| Compound/Functional Group | Chemical Shift (δ) ppm | Multiplicity | Notes |
| 3-Bromopropylboronic Acid Pinacol Ester | |||
| -CH₂-Br (Position 3) | ~ 3.4 - 3.6 | Triplet (t) | Protons adjacent to the bromine atom are deshielded. |
| -CH₂- (Position 2) | ~ 1.8 - 2.0 | Multiplet (m) | Protons are coupled to the adjacent methylene groups. |
| -CH₂-B (Position 1) | ~ 0.8 - 1.0 | Triplet (t) | Protons adjacent to the boron atom are shielded. |
| Pinacol Ester -C(CH₃)₂ | ~ 1.25 | Singlet (s) | The 12 equivalent protons of the four methyl groups. |
| Comparative Data | |||
| Typical Bromoalkane (-CH₂-Br)[1] | 3.4 - 3.6 | - | General range for protons on a carbon bearing a bromine. |
| Typical Alkylboronic Ester (-CH₂-B) | 0.7 - 1.2 | - | Protons on a carbon attached to a boronic ester are typically shielded. |
Table 2: ¹³C NMR Data Comparison
| Compound/Functional Group | Chemical Shift (δ) ppm | Notes |
| 3-Bromopropylboronic Acid Pinacol Ester | ||
| -CH₂-Br (Position 3) | ~ 35 - 40 | Carbon atom directly attached to the electronegative bromine. |
| -CH₂- (Position 2) | ~ 25 - 30 | Methylene carbon in the propyl chain. |
| -CH₂-B (Position 1) | ~ 10 - 15 (broad) | The signal for the carbon attached to boron is often broad due to quadrupolar relaxation of the boron nucleus.[2] |
| Pinacol Ester -C(CH₃)₂ | ~ 83 | Quaternary carbons of the pinacol group. |
| Pinacol Ester -C(CH₃)₂ | ~ 25 | Methyl carbons of the pinacol group. |
| Comparative Data | ||
| Typical Bromoalkane (-CH₂-Br) | 25 - 40 | General range for a carbon bonded to bromine. |
| Typical Alkylboronic Ester (-C-B) | 5 - 20 (often broad) | The C-B bond influences the chemical shift to be upfield.[2] |
| Pinacol Ester Carbons (-O-C(CH₃)₂)[3] | ~ 83 | A characteristic shift for the quaternary carbons in the pinacol ring. |
| Pinacol Ester Methyls (-C(CH₃)₂)[3] | ~ 24.8 | A characteristic shift for the methyl carbons in the pinacol ring. |
Table 3: Mass Spectrometry (MS) Fragmentation Data
| Ionization Mode | Expected m/z | Putative Fragment Identity | Notes |
| Electron Ionization (EI) | 248/250 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[4][5] |
| 169 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromoalkanes.[4] | |
| 113 | [C₈H₁₇]⁺ | Represents a potential rearrangement and fragmentation.[4] | |
| 83 | [C₆H₁₁O]⁺ | Fragmentation of the pinacol boronate group. | |
| Electrospray Ionization (ESI) | 271/273 | [M+Na]⁺ | Formation of a sodium adduct is common in ESI. |
| 249/251 | [M+H]⁺ | Protonated molecular ion. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 3-bromopropylboronic acid pinacol ester was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), a dilute solution of the compound in dichloromethane was prepared. For Electrospray Ionization (ESI), the compound was dissolved in a mixture of acetonitrile and water.
-
Instrumentation: A high-resolution mass spectrometer capable of both EI and ESI was used.
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 500.
-
-
ESI-MS Acquisition:
-
Ionization Mode: Positive.
-
Solvent Flow Rate: 0.2 mL/min.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 50 - 600.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample acquisition to final data analysis.
Structural Assignment of Spectroscopic Signals
This diagram shows the structure of 3-bromopropylboronic acid pinacol ester with key NMR and MS fragmentation points highlighted.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Alkylboronates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. While traditionally applied to aryl-aryl couplings, the use of alkylboronates to create C(sp³)–C(sp²) bonds is of increasing importance in the synthesis of complex molecules, particularly in pharmaceutical and materials science. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of alkylboronates with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The success of a Suzuki coupling reaction with alkylboronates is highly dependent on the selection of the palladium source and, crucially, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Below is a summary of the performance of several palladium catalyst systems in the Suzuki coupling of alkylboronates with aryl halides.
| Catalyst System | Ligand | Alkylboron Reagent | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | B-n-octyl-9-BBN | 4-bromobenzonitrile | K₃PO₄·H₂O | Toluene/H₂O | 80 | 12 | 95 | [1] |
| PdCl(C₃H₅)(dppb) | dppb | n-hexylboronic acid | 1-bromo-4-vinylbenzene | Cs₂CO₃ | Toluene | 100 | 12 | 88 | [1] |
| Pd(OAc)₂ | LB-Phos·HBF₄ | n-butylboronic acid | 2-bromo-1-phenylethanone | K₂CO₃ | Dioxane | 80 | 12 | 92 | [1] |
| AntPhos-Pd | AntPhos | Cyclohexylboronic acid | 2-bromo-1,3,5-trimethylbenzene | K₃PO₄ | Toluene/H₂O | 100 | 24 | 94 | [1] |
| Pd₂(dba)₃ | RuPhos | Methylboronic acid | 4-bromoanisole | K₃PO₄ | THF/H₂O | 80 | 12 | 91 | [2] |
Disclaimer: The data presented in this table is compiled from various sources. Direct comparison should be made with caution as reaction conditions and substrates may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of Suzuki coupling reactions. Below are representative procedures for the palladium-catalyzed coupling of alkylboronates with aryl halides.
General Procedure for Suzuki-Miyaura Coupling with an Alkylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, alkylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the alkyl group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki Coupling Reaction
A standardized workflow is crucial for ensuring the reproducibility of experimental results. The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Comparative Guide to the Synthesis of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C9H18BBrO2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic methodologies for 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a bifunctional molecule with applications in organic synthesis, particularly as a building block in cross-coupling reactions. The presence of both a boronic ester and a reactive alkyl bromide presents unique synthetic challenges, primarily centered around chemoselectivity. This document outlines three primary synthetic strategies, presenting experimental data where available for analogous compounds and offering detailed theoretical protocols for the target molecule.
Introduction
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C9H18BBrO2) is a valuable reagent that allows for the sequential introduction of a butyl chain onto different molecular scaffolds. The pinacol boronic ester moiety can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the terminal bromide allows for subsequent nucleophilic substitution or further cross-coupling reactions. The key to a successful synthesis lies in the selective formation of the carbon-boron bond without interfering with the carbon-bromine bond.
Comparative Analysis of Synthetic Methods
Three principal methods are considered for the synthesis of C9H18BBrO2:
-
Grignard Reagent-Based Synthesis: This classic approach involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with a boron electrophile and subsequent esterification.
-
Hydroboration of an Alkene: This method utilizes the anti-Markovnikov addition of a borane to a terminal alkene.
-
Palladium-Catalyzed Borylation of an Alkyl Halide: A more modern approach that allows for the direct conversion of an alkyl halide to a boronic ester.
The following table summarizes the key aspects of each method. As specific data for the target molecule is limited in the available literature, data for analogous ω-bromoalkyl pinacol boronates are used for comparison where applicable.
| Parameter | Method 1: Grignard Reagent | Method 2: Hydroboration | Method 3: Pd-Catalyzed Borylation |
| Starting Material | 1,4-Dibromobutane | 4-Bromo-1-butene | 1,4-Dibromobutane |
| Key Reagents | Mg, Trialkyl borate, Pinacol | Pinacolborane (HBpin) | Bis(pinacolato)diboron (B2pin2), Pd catalyst, Ligand, Base |
| Plausible Yield | Moderate | High | Moderate to High |
| Reaction Time | Several hours to overnight | 1-4 hours | 12-24 hours |
| Key Challenges | - Selective mono-Grignard formation- Wurtz side-products- Grignard stability | - Availability of starting alkene- Compatibility of the bromo group | - Selective mono-borylation- Catalyst cost and sensitivity- Optimization of reaction conditions |
| Purity Concerns | - Di-borylated and unreacted starting material- Wurtz coupling byproducts | - Isomeric boronic esters (if starting alkene is impure) | - Di-borylated byproduct- Catalyst residues |
Experimental Protocols
Detailed experimental protocols for each method are provided below. It is important to note that these are proposed procedures based on established methodologies for similar compounds and may require optimization for the specific synthesis of C9H18BBrO2.
Method 1: Grignard Reagent-Based Synthesis
This method relies on the selective formation of the mono-Grignard reagent from 1,4-dibromobutane, which is then trapped with a trialkyl borate. Subsequent hydrolysis and esterification with pinacol yield the desired product.
Experimental Workflow
Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is flushed with argon. A solution of 1,4-dibromobutane (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Esterification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 2M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate. Pinacol (1.1 eq) is added to the dried organic solution, and the mixture is stirred at room temperature for 2 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Method 2: Hydroboration of 4-Bromo-1-butene
This method involves the direct addition of pinacolborane across the double bond of 4-bromo-1-butene, typically catalyzed by a transition metal complex to ensure high regioselectivity for the anti-Markovnikov product.
Experimental Workflow
Protocol:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]2 (0.01 eq) and a suitable phosphine ligand (e.g., dppe, 0.01 eq). Anhydrous, degassed THF is added, followed by 4-bromo-1-butene (1.0 eq) and pinacolborane (1.1 eq).
-
Reaction: The reaction mixture is stirred at room temperature and monitored by GC-MS or TLC. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in pentane, and the solution is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Method 3: Palladium-Catalyzed Borylation of 1,4-Dibromobutane
This method allows for the direct, selective conversion of one of the C-Br bonds in 1,4-dibromobutane to a C-B bond using bis(pinacolato)diboron in the presence of a palladium catalyst.[1]
Experimental Workflow
Protocol:
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd2(dba)3 (0.015 eq), a suitable phosphine ligand like SPhos (0.06 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (KOAc, 1.5 eq). The tube is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane is added, followed by 1,4-dibromobutane (1.0 eq).
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired mono-borylated product.
Characterization Data
Expected NMR Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 1.89 (p, J = 6.9 Hz, 2H, -CH₂CH₂Br), 1.51 (p, J = 7.5 Hz, 2H, -BCH₂CH₂-), 1.25 (s, 12H, -C(CH₃)₂), 0.79 (t, J = 7.8 Hz, 2H, -BCH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 83.2 (-O-C(CH₃)₂), 34.0 (-CH₂Br), 33.5 (-CH₂CH₂Br), 24.8 (-C(CH₃)₂), 24.2 (-BCH₂CH₂-), C-B bond signal may be broad or not observed.
-
¹¹B NMR (CDCl₃, 128 MHz): δ 34 (broad singlet).
Conclusion
The synthesis of 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several synthetic strategies, each with its own set of advantages and challenges.
-
The Grignard-based method is a cost-effective and well-established technique, but control of the mono-Grignard formation is critical to avoid side products.
-
Hydroboration offers a potentially high-yielding and clean reaction, provided the starting alkene is readily available and pure.
-
Palladium-catalyzed borylation provides a direct route from a simple starting material and is likely to be tolerant of various functional groups, but requires careful optimization and the use of expensive catalysts and ligands.
The choice of the optimal method will depend on the specific requirements of the researcher, including scale, cost, available starting materials, and the desired purity of the final product. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful synthesis and validation of this versatile chemical building block.
References
A Head-to-Head Battle of Cross-Coupling Titans: Benchmarking Suzuki-Miyaura Against a Field of Contenders for Alkyl Chain Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds involving alkyl chains is a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction has emerged as a powerhouse in this arena, but a clear, data-driven comparison with other key cross-coupling methodologies is essential for informed catalyst and reaction selection. This guide provides an objective, in-depth comparison of the Suzuki-Miyaura reaction against Negishi, Kumada, Stille, and Sonogashira couplings for the synthesis of molecules bearing alkyl chains, supported by experimental data and detailed protocols.
The formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds is a critical transformation in the synthesis of pharmaceuticals and functional materials. While the Suzuki-Miyaura reaction is widely lauded for its relatively mild conditions and the low toxicity of its organoboron reagents, alternative methods such as the Negishi, Kumada, and Stille couplings offer distinct advantages in terms of reactivity and functional group tolerance that can be pivotal for specific synthetic challenges.[1][2] This guide will dissect the performance of these reactions, with a focus on quantitative data and practical application.
At a Glance: Key Differences in Alkyl Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters, BF₃K salts) | Organozinc compounds | Organomagnesium compounds (Grignard reagents) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | Moderate toxicity; moisture and air sensitive.[3] | Highly basic and reactive; moisture sensitive.[4] | High toxicity of organotin reagents and byproducts.[1] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[5][6] | Limited due to the high reactivity of Grignard reagents.[4][7] | Excellent, often proceeds under neutral conditions.[1][2] |
| Reaction Conditions | Typically requires a base.[4] | Generally mild, base-free. | Often requires low temperatures; can be base-free.[7] | Typically neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Zinc salts are typically removed by aqueous workup. | Magnesium salts are removed by aqueous workup. | Tin byproducts can be challenging to remove completely.[1] |
Performance in C(sp²)–C(sp³) Cross-Coupling: A Data-Driven Comparison
The following table summarizes representative yields for the coupling of various aryl bromides with primary and secondary alkyl nucleophiles across different cross-coupling platforms. It is important to note that reaction conditions have been optimized for each specific transformation to provide a fair comparison.
| Aryl Halide | Alkyl Nucleophile | Coupling Method | Catalyst System | Yield (%) | Reference |
| 4-Bromotoluene | n-Hexyl | Suzuki-Miyaura (BF₃K salt) | Pd₂(dba)₃ / RuPhos | 85 | [8] |
| 4-Bromotoluene | n-Hexyl | Negishi | Pd₂(dba)₃ / SPhos | 92 | [8] |
| 4-Bromoanisole | n-Butyl | Kumada | NiCl₂(dppp) | 88 | [7] |
| 4-Bromoanisole | n-Butyl | Stille | Pd(PPh₃)₄ | 75 | [9] |
| 2-Bromopyridine | Cyclopentyl | Suzuki-Miyaura (BF₃K salt) | Pd₂(dba)₃ / RuPhos | 60 | [8] |
| 2-Bromopyridine | Cyclopentyl | Negishi | Pd₂(dba)₃ / SPhos | 88 | [8] |
| 1-Bromo-4-nitrobenzene | sec-Butyl | Kumada | Pd(dppf)Cl₂ | 45 | [10] |
The Contenders: A Deeper Dive
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation. Its main advantages are the commercial availability of a vast array of boronic acids and their derivatives, the relatively low toxicity of the boron-containing reagents and byproducts, and the generally mild reaction conditions.[1][11] For alkyl couplings, the use of alkylboron reagents, particularly potassium alkyltrifluoroborates (BF₃K salts), has significantly expanded the scope and utility of this reaction.[8] However, the reaction's reliance on a base can be a limitation when working with base-sensitive substrates.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoborons but less reactive than organomagnesium compounds.[12] This "just right" reactivity profile often translates to excellent functional group tolerance and high yields, particularly for challenging substrates.[5][6] Organozinc reagents are, however, sensitive to air and moisture, necessitating the use of anhydrous reaction conditions.[3] For the installation of a diverse range of functionalized alkyl groups, the Negishi coupling is often a top choice.[8]
Kumada Coupling
As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes readily available and highly reactive Grignard (organomagnesium) reagents.[13] This high reactivity can lead to very fast reaction times, even at low temperatures.[7] The primary drawback of the Kumada coupling is its limited functional group tolerance due to the strong basicity and nucleophilicity of the Grignard reagent, which can react with a wide range of functional groups.[4][7]
Stille Coupling
The Stille coupling features organotin reagents and is renowned for its excellent functional group tolerance, as the reaction often proceeds under neutral conditions.[1][2] The organostannanes are also generally stable to air and moisture. The major impediment to the widespread use of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the final product.[1]
A Note on Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)–C(sp) and C(sp)–C(sp) bonds, and is not typically the first choice for the introduction of simple alkyl chains.[14][15] While there have been developments in C(sp³)–C(sp) couplings, these often require activated alkyl halides or specialized catalytic systems and are less general than the other methods discussed for broad alkyl group installation.[16][17]
Visualizing the Catalytic Cycles and Experimental Workflow
To better understand the underlying mechanisms and the practical steps involved in these reactions, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Negishi reactions, along with a generalized experimental workflow.
Detailed Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with an Alkylboronic Acid
In a nitrogen-filled glovebox, a vial is charged with the aryl bromide (1.0 mmol), the alkylboronic acid (1.5 mmol), NiCl₂(PCy₃)₂ (5 mol %), and K₃PO₄ (4.5 mmol).[18] The vial is sealed, and 2-methyltetrahydrofuran (2-Me-THF, 2 mL) is added. The reaction mixture is then stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[18]
General Procedure for Palladium-Catalyzed Negishi Coupling of an Alkyl Bromide with an Arylzinc Reagent
To a flame-dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (2 mol %), SPhos (8 mol %), and the arylzinc reagent (1.2 mmol) in THF (2 mL).[19] The alkyl bromide (1.0 mmol) is then added, and the mixture is stirred at 80 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.[19]
General Procedure for Palladium-Catalyzed Kumada Coupling of an Alkenyl Halide with an Alkyl Grignard Reagent
A flame-dried flask is charged with the alkenyl halide (1.0 equiv) and (dtbpf)PdCl₂ (2 mol %) under an argon atmosphere. Anhydrous THF is added, followed by the dropwise addition of the alkyl Grignard reagent (1.3 equiv) at room temperature.[20] The reaction is stirred for 3-16 hours at room temperature. The reaction is then carefully quenched with saturated aqueous NH₄Cl at 0 °C. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.[20]
Conclusion
The choice of the optimal cross-coupling reaction for the installation of alkyl chains is a multifaceted decision that depends on the specific substrates, functional group compatibility, and practical considerations such as reagent toxicity and cost. The Suzuki-Miyaura reaction remains a highly attractive option due to its mild conditions and the low toxicity of its reagents. However, for substrates with sensitive functional groups or when high reactivity is paramount, the Negishi and Kumada couplings present powerful alternatives, despite the need for more stringent reaction conditions. The Stille coupling, while offering excellent functional group tolerance, is often reserved for situations where other methods fail due to the toxicity of organotin compounds. By understanding the nuances of each of these powerful synthetic tools, researchers can make more strategic decisions in the design and execution of complex molecular syntheses.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Different Bases in Alkylboronate Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical parameter influencing the success of this reaction, particularly in the coupling of alkylboronates, is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the organoboron species to facilitate the rate-determining transmetalation step.[2] This guide provides an objective comparison of commonly used bases in alkylboronate Suzuki-Miyaura reactions, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
The Crucial Role of the Base
In the Suzuki-Miyaura reaction mechanism, the base is not a mere spectator. Its primary function is to react with the boronic acid or its ester derivative to form a more nucleophilic boronate species.[2] This "ate" complex is significantly more reactive toward the palladium(II) intermediate, thereby accelerating the transmetalation process. The selection of an appropriate base can dramatically influence reaction rates, yields, and the compatibility with various functional groups.[2]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
Comparative Performance of Common Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] Inorganic bases are generally more common and often more effective than organic bases in Suzuki-Miyaura couplings.[1][2] The following table summarizes quantitative data from various studies, highlighting the performance of different bases in specific alkylboronate Suzuki reactions.
| Aryl Halide | Alkylboronate Reagent | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | n-Butylpinacolborane | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18 | 85 | [4] |
| 2-Bromonaphthalene | Methylpinacolborane | AntPhos / Pd catalyst | TMSOK | Not Specified | < 0.33 | 94 | [5] |
| Aryl Chloride | Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18-20 | High | [4] |
| Bromobenzene | Phenylboronic acid | NiCl₂(dppf) | K₂CO₃ | DMF | < 0.1 | High | [6] |
| Bromobenzene | Phenylboronic acid | NiCl₂(dppf) | Na₂CO₃ | DMF | < 0.1 | High | [6] |
| Bromobenzene | Phenylboronic acid | NiCl₂(dppf) | Et₃N | DMF | < 0.1 | High | [6] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | - | High | [1] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | - | High | [1] |
| Aryl Halides | Arylboronic acid | Cu-Ni-Pd nanoparticles | Na₂CO₃ | EtOH/H₂O | < 2 | 99 | [7] |
Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.
From the available data, inorganic bases such as potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) consistently provide high yields in alkylboronate Suzuki couplings.[1][4][7] Potassium trimethylsilanolate (TMSOK) has been shown to be effective in rapid, anhydrous Suzuki-Miyaura cross-couplings of alkylboronic esters.[5] While organic bases like triethylamine (Et₃N) can be effective, they are generally less common for these transformations.[6]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an alkylboronate. Specific parameters should be optimized for each unique transformation.
General Experimental Protocol for Base Screening in Alkylboronate Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Alkylboronic acid pinacol ester (1.2-2.3 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., FcPPh₂, 4-6 mol%)
-
Base (e.g., K₃PO₄, 3.0-6.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 2:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, alkylboronic acid pinacol ester, palladium catalyst, phosphine ligand, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18-20 hours).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Conclusion
The selection of an appropriate base is a critical parameter for the successful execution of alkylboronate Suzuki-Miyaura cross-coupling reactions. Inorganic bases, particularly potassium phosphate and sodium carbonate, have demonstrated broad applicability and high efficacy.[1][4][7] The development of anhydrous conditions using bases like TMSOK offers promising avenues for rapid and efficient couplings.[5] A thorough screening of bases, along with other reaction parameters, is essential for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety and operational best practices. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. |
Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. This compound is a halogenated organoboron compound and should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step in safe disposal.
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for liquid and solid waste containing this compound.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a "Halogenated Organic Waste".
Step 2: Liquid Waste Management
-
Unused Reagent: Collect any unused or unwanted this compound in its original container or a designated, compatible, and sealed waste container.
-
Contaminated Solvents: Solvents used to rinse glassware or equipment that have come into contact with the compound must be collected as halogenated organic waste. Do not mix with non-halogenated solvent waste streams.
Step 3: Solid Waste Management
-
Contaminated Materials: Any solid materials such as contaminated gloves, weighing paper, pipette tips, and absorbent pads used to clean up spills should be collected in a designated, sealed container for solid halogenated organic waste.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as liquid halogenated organic waste. Subsequent rinsate may also need to be collected depending on institutional guidelines.
-
Container Disposal: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.
Step 5: Storage and Collection
-
Storage Location: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Halogenated organic waste is typically disposed of via incineration at a regulated facility.
Experimental Protocol: Hydrolysis of Boronic Ester
As a potential pre-treatment step to reduce the reactivity of the boronic ester, hydrolysis can be performed to convert it to the corresponding boronic acid and pinacol. This procedure should be carried out by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound to 3-bromopropylboronic acid and pinacol.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and graduated cylinders
Procedure:
-
In a chemical fume hood, dissolve the this compound in a minimal amount of THF in a round-bottom flask.
-
Add an equal volume of water to the solution.
-
Slowly add a catalytic amount of 1M HCl to the mixture while stirring.
-
Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is no longer present.
-
The resulting mixture containing 3-bromopropylboronic acid and pinacol should be collected as halogenated organic waste.
Chemical and Physical Properties
While specific quantitative data for this compound is not extensively available in the searched literature, the following table summarizes key information.
| Property | Value/Information |
| Molecular Formula | C₉H₁₈BBrO₂ |
| Molecular Weight | 248.96 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Hazards | Skin irritant, Serious eye irritant |
| Solubility | General organoboron compounds are soluble in many organic solvents. |
| Reactivity | Boronic esters can undergo hydrolysis to form the corresponding boronic acid and alcohol. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures for personal protective equipment, operational handling, and disposal are based on available safety data sheets and general best practices for handling boronic esters and alkyl halides.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 124215-44-7 |
| Molecular Formula | C₉H₁₈BBrO₂ |
| Hazards | Causes skin irritation and serious eye irritation.[1][2][3] |
| Storage Conditions | Store in a dry, cool, well-ventilated place.[4] Keep in a freezer under -20°C in an inert atmosphere.[5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Justification |
| Eyes/Face | Chemical safety goggles are required. A full-face shield should be worn when there is a risk of splashing. | To protect against serious eye irritation from splashes or vapors.[1][3] |
| Skin/Hands | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn. Inspect gloves for any damage before use. | To prevent skin contact and subsequent irritation.[1][3] |
| Body | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | To protect the body from accidental contact with the chemical. |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood. If vapors or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used. | To avoid inhalation of potentially irritating vapors.[1] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Handling and Disposal Plan
Operational Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[4] All necessary PPE should be inspected and worn correctly.
-
Handling:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[4]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Disposal:
-
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 2. This compound | C9H18BBrO2 | CID 14836669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ww.chemblink.com [ww.chemblink.com]
- 5. achmem.com [achmem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
